Elevenostat
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-hydroxy-4-[[(2-methoxyphenyl)carbamoylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-23-14-5-3-2-4-13(14)18-16(21)17-10-11-6-8-12(9-7-11)15(20)19-22/h2-9,22H,10H2,1H3,(H,19,20)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHNFBYCLJKJID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elevenostat (JB3-22): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevenostat (JB3-22) is a selective, small molecule hydroxamic acid derivative that potently inhibits Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical development of this compound. It details the compound's mechanism of action in key therapeutic areas such as oncology and reproductive biology, supported by comprehensive quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals involved in the fields of epigenetics, oncology, and drug development.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, making HDACs attractive therapeutic targets.
HDAC11 is the most recently discovered and only member of the class IV HDACs. Its unique substrate specificity and biological functions are still being elucidated. Unlike other HDACs, HDAC11 has been shown to be an efficient defatty-acylase, removing long-chain fatty acyl groups from lysine residues. This distinct activity suggests a specialized role in cellular processes.
This compound (JB3-22) has emerged as a selective inhibitor of HDAC11, providing a valuable chemical tool to probe the biological functions of this enzyme and a potential therapeutic agent. This guide will cover the key aspects of its discovery and preclinical development.
Discovery and Synthesis
The discovery of this compound (JB3-22) was part of a broader effort to develop selective inhibitors for individual HDAC isoforms to better understand their specific biological roles and to develop more targeted therapeutics with potentially fewer side effects than pan-HDAC inhibitors.
Chemical Structure
The chemical structure of this compound is N-hydroxy-4-(2-(2-methoxyphenyl)acetamido)benzamide. Its key features include a hydroxamic acid group, which acts as a zinc-binding moiety essential for HDAC inhibition, and a substituted benzamide core.
-
Chemical Formula: C16H17N3O4
-
Molecular Weight: 315.32 g/mol
-
CAS Number: 1454902-97-6
Chemical Synthesis
The synthesis of this compound and related N-hydroxy-4-(substituted-acetamido)benzamides can be achieved through a multi-step process. A general synthetic route is outlined below, based on standard organic chemistry principles for the formation of amides and hydroxamic acids.
A potential synthetic pathway involves the following key steps:
-
Amide Bond Formation: Coupling of 2-methoxyphenylacetic acid with a protected 4-aminobenzoic acid derivative.
-
Hydroxamic Acid Formation: Conversion of the carboxylic acid moiety of the benzamide intermediate into a hydroxamic acid.
The specific, detailed synthesis protocol for this compound (JB3-22) is not publicly available in the reviewed literature. The following is a generalized representation of a plausible synthetic route.
Caption: Generalized synthetic workflow for this compound (JB3-22).
Mechanism of Action and Preclinical Data
This compound selectively inhibits the enzymatic activity of HDAC11. This inhibition leads to the hyperacetylation of HDAC11 substrates, altering downstream cellular processes. The preclinical development of this compound has primarily focused on its anti-cancer effects, particularly in multiple myeloma, and its role in oocyte maturation.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Cell Line/Model | Reference |
| HDAC11 IC50 | 0.235 µM | Recombinant Human HDAC11 | [1] |
| Cytotoxicity IC50 | 0.803 - 3.410 µM | Human Multiple Myeloma Cell Lines | [1] |
| Apoptosis Induction | ~31.4% Caspase-3 activation | MM1.S cells (at 750 nM for 48h) | [1] |
| In Vivo Efficacy | 1-10 mg/kg (i.p.) | Mouse model of multiple myeloma | [1] |
Anti-Multiple Myeloma Activity
In multiple myeloma, HDAC11 plays a critical role in plasma cell biology. This compound has demonstrated significant anti-myeloma activity both in vitro and in vivo.
HDAC11 deacetylates and regulates the function of Interferon Regulatory Factor 4 (IRF4), a key transcription factor for plasma cell survival. Inhibition of HDAC11 by this compound leads to hyperacetylation of IRF4, which impairs its nuclear localization and binding to target gene promoters. This disruption of IRF4 function ultimately leads to apoptosis of multiple myeloma cells.
Caption: this compound's mechanism in multiple myeloma.
Role in Oocyte Maturation
This compound has been shown to inhibit the maturation of mouse oocytes. This effect is mediated through the disruption of the meiotic apparatus.
HDAC11 is involved in the deacetylation of α-tubulin and histone H4 at lysine 16 (H4K16). Acetylation of these proteins is crucial for the proper assembly and function of the meiotic spindle and kinetochore-microtubule attachments. By inhibiting HDAC11, this compound leads to the hyperacetylation of α-tubulin and H4K16, resulting in spindle disintegration, chromosome dislocation, and meiotic arrest.[1]
Caption: this compound's mechanism in oocyte maturation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of this compound.
In Vitro HDAC11 Enzymatic Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant HDAC11.
-
Principle: A fluorogenic substrate containing an acetylated lysine is deacetylated by HDAC11. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC11 activity.
-
Materials:
-
Recombinant human HDAC11 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin and a HDAC inhibitor like Trichostatin A to stop the deacetylation reaction)
-
This compound (JB3-22) at various concentrations
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the HDAC11 enzyme to all wells except the blank.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Developer Solution.
-
Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence at an excitation wavelength of 355-365 nm and an emission wavelength of 450-460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (CCK-8)
This assay determines the cytotoxic effects of this compound on multiple myeloma cell lines.
-
Principle: The water-soluble tetrazolium salt, WST-8, in the Cell Counting Kit-8 (CCK-8) is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
-
Materials:
-
Multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (JB3-22)
-
CCK-8 reagent
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed the multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium and add 10 µL to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Caspase-3 Activation by Flow Cytometry)
This assay quantifies the induction of apoptosis by this compound through the detection of activated caspase-3.
-
Principle: Activated caspase-3 is a key effector in the apoptotic pathway. A fluorescently labeled inhibitor of caspase-3 (e.g., a FAM-DEVD-FMK) irreversibly binds to activated caspase-3 in apoptotic cells, allowing for their detection by flow cytometry.
-
Materials:
-
Multiple myeloma cell lines
-
This compound (JB3-22)
-
Fluorescently labeled caspase-3 inhibitor kit
-
Flow cytometer
-
-
Procedure:
-
Treat multiple myeloma cells with this compound (e.g., 750 nM) or vehicle control for 48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in the provided wash buffer.
-
Add the fluorescently labeled caspase-3 inhibitor to the cell suspension.
-
Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator, protected from light.
-
Wash the cells twice to remove any unbound inhibitor.
-
Resuspend the cells in the provided analysis buffer.
-
Analyze the cells by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FITC).
-
Quantify the percentage of cells positive for activated caspase-3.
-
In Vivo Multiple Myeloma Mouse Model
This protocol describes the use of a syngeneic mouse model to evaluate the in vivo anti-tumor efficacy of this compound.
-
Animal Model: C57BL/KaLwRij mice are typically used as they are syngeneic to the 5TGM1 multiple myeloma cell line.
-
Cell Line: 5TGM1 murine multiple myeloma cells.
-
Procedure:
-
Culture 5TGM1 cells and harvest them during the logarithmic growth phase.
-
Inject 1 x 10^6 5TGM1 cells intravenously into the tail vein of the mice.
-
Monitor the mice for signs of disease progression, which can include hind limb paralysis and weight loss. Tumor burden can be monitored by measuring serum levels of myeloma-specific IgG2bκ.
-
Once the disease is established (e.g., after 2 weeks), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection. A typical dosing schedule is once daily for the first 10 days, followed by every other day.[1]
-
Monitor the mice daily for body weight and clinical signs.
-
Measure tumor burden weekly.
-
The primary endpoint is typically overall survival. Mice are euthanized when they reach a predefined disease endpoint (e.g., significant weight loss, paralysis).
-
Analyze the data for tumor growth inhibition and survival benefit.
-
Experimental and Developmental Workflows
The following diagrams illustrate the workflows for the discovery and evaluation of this compound.
Drug Discovery and Preclinical Development Workflow
This workflow outlines the major stages from initial screening to in vivo testing.
Caption: Overall workflow for this compound's discovery and development.
Cell-Based Assay Workflow
This diagram details the steps involved in performing the cell-based assays.
Caption: Workflow for in vitro cell-based assays.
Conclusion and Future Directions
This compound (JB3-22) is a valuable research tool for elucidating the biological roles of HDAC11 and holds promise as a therapeutic candidate. Its selective inhibition of HDAC11 has demonstrated potent anti-tumor activity in preclinical models of multiple myeloma and has revealed a critical role for HDAC11 in oocyte maturation.
Future research should focus on several key areas:
-
Comprehensive Selectivity and Off-Target Profiling: A complete understanding of this compound's selectivity against all HDAC isoforms and other potential off-targets is necessary.
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed PK/PD studies are required to optimize dosing regimens and to understand the drug's behavior in vivo.
-
Exploration of Other Therapeutic Areas: Given the diverse roles of HDACs, the therapeutic potential of this compound should be investigated in other diseases, such as inflammatory and neurodegenerative disorders.
-
Combination Therapies: Evaluating the synergistic effects of this compound with other anti-cancer agents could lead to more effective treatment strategies for multiple myeloma and other malignancies.
The continued development and study of this compound will undoubtedly contribute to our understanding of HDAC11 biology and may lead to novel therapeutic interventions for a range of diseases.
References
The Role of Elevenostat in Triggering Apoptosis in Multiple Myeloma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge, often characterized by relapse and drug resistance. A promising therapeutic avenue lies in the targeting of epigenetic regulators, such as histone deacetylases (HDACs). Elevenostat, a selective inhibitor of HDAC11, has emerged as a potent inducer of apoptosis in multiple myeloma cells. This technical guide delineates the mechanism of action of this compound, presents key quantitative data on its efficacy, provides detailed experimental protocols for its evaluation, and illustrates the core signaling pathways involved.
Core Mechanism of Action: Disruption of the HDAC11-IRF4 Axis
This compound's primary mechanism for inducing apoptosis in multiple myeloma cells is through the specific inhibition of histone/protein deacetylase 11 (HDAC11). HDAC11 plays a critical role in the survival of plasma cells by deacetylating and, consequently, activating Interferon Regulatory Factor 4 (IRF4), a master transcription factor essential for myeloma cell survival and proliferation.[1][2]
The process unfolds as follows:
-
HDAC11 Inhibition: this compound selectively binds to and inhibits the enzymatic activity of HDAC11.[1][2]
-
IRF4 Hyperacetylation: Inhibition of HDAC11 leads to the hyperacetylation of IRF4, particularly at lysine residue 103.[1][2]
-
Impaired IRF4 Function: This hyperacetylated state impairs the normal function of IRF4. Specifically, it disrupts IRF4's ability to localize to the nucleus and bind to the promoter regions of its target genes.[1][2]
-
Downregulation of Survival Genes: The functional impairment of IRF4 leads to decreased transcription of critical pro-survival genes in myeloma cells.
-
Induction of Apoptosis: The loss of these essential survival signals ultimately triggers the apoptotic cascade, leading to programmed cell death in the multiple myeloma cells.[1][2]
References
Elevenostat's Impact on Mouse Oocyte Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the impact of Elevenostat, a selective inhibitor of Histone Deacetylase 11 (HDAC11), on the maturation of mouse oocytes. The content synthesizes key findings from peer-reviewed research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers in reproductive biology, drug development professionals exploring HDAC inhibitors, and scientists investigating epigenetic regulation in meiosis.
Introduction: this compound and its Target, HDAC11
This compound, also known as JB3-22, is a small molecule hydroxamic acid derivative that functions as a selective inhibitor of HDAC11.[1][2] HDAC11 is the sole member of the class IV histone deacetylases and has been implicated in various cellular processes, including the regulation of mitosis and tumorigenesis.[1][3] Recent studies have extended its role to the critical process of meiosis, particularly in the context of oocyte maturation.[1][3]
In mouse oocytes, HDAC11 expression is dynamic, showing a gradual decrease from the Germinal Vesicle (GV) stage to the Metaphase II (MII) stage.[1][3] The targeted inhibition of HDAC11 by this compound provides a valuable tool to elucidate the specific functions of this enzyme during the meiotic progression of oocytes.
Quantitative Data Summary
The primary effects of this compound on mouse oocyte maturation are dose-dependent, leading to disruptions in meiotic progression, spindle formation, and chromosome alignment. The following tables summarize the key quantitative findings from in vitro studies.
| Table 1: Effect of this compound on Meiotic Progression of Mouse Oocytes | ||
| Treatment Group | Germinal Vesicle Breakdown (GVBD) Rate (%) after 4h | Maturation Rate to MII (%) after 16h |
| Control | 66.4 ± 3.0 | 69.6 ± 1.8 |
| 5 µM this compound | Similar to Control (No significant difference) | Similar to Control (No significant difference) |
| 10 µM this compound | 43.3 ± 0.9 (P < 0.01 vs Control) | 39.7 ± 2.8 (P < 0.01 vs Control) |
| Data presented as mean ± SE from three independent experiments.[1] |
| Table 2: Effect of 10 µM this compound on Spindle and Chromosome Integrity in MI Oocytes | |
| Parameter | Percentage of Oocytes with Defect (%) |
| Control | 10 µM this compound |
| Abnormal Spindles | 16.7 ± 3.4 |
| Misaligned Chromosomes | 20.2 ± 1.1 |
| Data presented as mean ± SE from three independent experiments.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments investigating the effects of this compound on mouse oocyte maturation.
Oocyte Collection and In Vitro Culture
-
Animal Model: Female ICR mice (6-8 weeks old) are used for oocyte collection. All animal procedures should be approved by the relevant institutional animal care and use committee.[1]
-
Oocyte Retrieval: Fully grown, Germinal Vesicle (GV) intact oocytes are collected by manually rupturing antral follicles in M2 handling medium.[1]
-
In Vitro Maturation (IVM): Oocytes are cultured in M16 medium under mineral oil at 37°C in a humidified atmosphere of 5% CO2.[1]
This compound (JB3-22) Treatment
-
Stock Solution: A stock solution of this compound (JB3-22) is prepared in DMSO.
-
Working Concentrations: The stock solution is diluted in M16 medium to final concentrations of 5 µM and 10 µM for experiments. The control group is cultured in M16 medium containing the equivalent concentration of DMSO.[1]
-
Treatment Duration: Oocytes are cultured in the presence of this compound for specified durations (e.g., 4 hours for GVBD analysis, 7 hours for MI spindle analysis, and 16 hours for maturation to MII).[1]
Immunofluorescence Staining for Spindle and Chromosomes
-
Fixation: Oocytes are fixed in 4% paraformaldehyde in PBS for at least 30 minutes at room temperature.[1]
-
Permeabilization: The fixed oocytes are permeabilized with 0.5% Triton X-100 in PBS for 20 minutes.[1]
-
Blocking: Non-specific binding is blocked by incubating the oocytes in 1% BSA-supplemented PBS for 1 hour.[1]
-
Primary Antibody Incubation: Oocytes are incubated with a primary antibody against α-tubulin (for spindle visualization) overnight at 4°C.[1]
-
Secondary Antibody Incubation: After washing, oocytes are incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[1]
-
DNA Staining: Chromosomes are counterstained with Hoechst 33342 for 10-15 minutes.[1]
-
Mounting and Imaging: Oocytes are mounted on glass slides and imaged using a confocal laser scanning microscope.[1]
Analysis of Protein Acetylation
-
Target Proteins: The acetylation levels of α-tubulin and Histone H4 at Lysine 16 (H4K16ac) are assessed.[1]
-
Immunofluorescence: The protocol is similar to that described in section 3.3, but with primary antibodies specific for acetylated α-tubulin and H4K16ac.[1]
-
Western Blotting:
-
Oocyte lysates are prepared from control and this compound-treated groups.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against acetylated α-tubulin, H4K16ac, and a loading control (e.g., β-actin).
-
The membrane is then incubated with HRP-conjugated secondary antibodies, and the signal is detected using a chemiluminescence system.[1]
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound's action and the general experimental workflow.
References
- 1. HDAC11 promotes meiotic apparatus assembly during mouse oocyte maturation via decreasing H4K16 and α-tubulin acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC11 promotes meiotic apparatus assembly during mouse oocyte maturation via decreasing H4K16 and α-tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Elevenostat: A Technical Guide to its Structural and Chemical Properties for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevenostat, also known as JB3-22, is a synthetic small molecule that has garnered significant attention in the fields of oncology and immunology due to its selective inhibition of histone deacetylase 11 (HDAC11).[1] As a hydroxamic acid derivative, this compound is being investigated for its therapeutic potential, particularly in multiple myeloma and for its role in modulating immune responses.[1][2] This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its known signaling pathways and experimental workflows.
Structural and Chemical Properties
This compound is a white solid compound with a molecular formula of C16H17N3O4 and a molecular weight of 315.32 g/mol .[2] It is characterized by its hydroxamic acid functional group, which is crucial for its inhibitory activity against zinc-dependent HDAC enzymes. The purity of commercially available this compound is typically greater than 95% as determined by High-Performance Liquid Chromatography (HPLC).[3] The compound is soluble in dimethyl sulfoxide (DMSO) and should be stored at -20°C, protected from air and light to prevent degradation.[3]
Table 1: Structural and Chemical Identifiers of this compound
| Property | Value |
| CAS Number | 1454902-97-6 |
| Molecular Formula | C16H17N3O4 |
| Molecular Weight | 315.32 g/mol |
| Canonical SMILES | O=C(NO)C1=CC=C(CNC(NC2=CC=CC=C2OC)=O)C=C1 |
| InChI | InChI=1S/C16H17N3O4/c1-23-14-5-3-2-4-13(14)18-16(21)17-10-11-6-8-12(9-7-11)15(20)19-22/h2-9,22H,10H2,1H3,(H,19,20)(H2,17,18,21) |
| InChIKey | DZHNFBYCLJKJID-UHFFFAOYSA-N |
Table 2: Physicochemical and Biological Properties of this compound
| Property | Value |
| Physical Form | White solid |
| Purity | >95% (by HPLC)[3] |
| Solubility | DMSO: 250 mg/mL (792.85 mM; requires sonication)[2] |
| Storage Conditions | Powder: -20°C for 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months. Protect from air and light.[1][3] |
| Biological Activity | Selective HDAC11 inhibitor |
| IC50 | 0.235 µM for HDAC11[1][2] |
Experimental Protocols
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an this compound sample.
Methodology: A Reverse-Phase HPLC (RP-HPLC) method is employed.
-
Column: Kromasil C18 (250 mm × 4.6 mm, 4.0 μm) or equivalent.
-
Mobile Phase A: 0.1% Perchloric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient is used to ensure separation of this compound from any impurities. The specific gradient profile should be optimized based on the column and system used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted with the mobile phase to an appropriate concentration.
-
Analysis: The percentage purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Determination of Aqueous Solubility
Objective: To determine the aqueous solubility of this compound.
Methodology: The shake-flask method is a standard approach.
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The suspension is agitated in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.
HDAC11 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against HDAC11.
Methodology: A continuous fluorescence-based assay is a common method.[4][5]
-
Reagents:
-
Recombinant human HDAC11 enzyme.
-
Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
This compound stock solution in DMSO.
-
Developer solution.
-
-
Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control).
-
Add the HDAC11 enzyme and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the HDAC11 activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Apoptosis Assay in Multiple Myeloma Cells
Objective: To evaluate the pro-apoptotic effect of this compound on multiple myeloma cells.
Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Culture: Culture multiple myeloma cell lines (e.g., MM.1S) in appropriate media and conditions.
-
Treatment: Seed the cells in multi-well plates and treat with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 hours).
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways and Experimental Workflows
Regulation of Foxp3 Expression
This compound has been shown to reverse the HDAC11-mediated suppression of the Forkhead box P3 (Foxp3) promoter, a key transcription factor for regulatory T cells (Tregs). This process involves the interplay of NF-κB and the histone acetyltransferase p300.
Caption: this compound inhibits HDAC11, leading to increased Foxp3 expression.
Experimental Workflow for HDAC11 Inhibition Assay
The following diagram illustrates the key steps in determining the IC50 of this compound against HDAC11.
Caption: Workflow for determining the IC50 of this compound against HDAC11.
Logical Relationship in T-cell Regulation
HDAC11 has been implicated in the negative regulation of T-cell effector functions. Its inhibition by this compound can potentially enhance anti-tumor immunity.
Caption: this compound enhances T-cell function by inhibiting HDAC11.
Conclusion
This compound is a promising selective HDAC11 inhibitor with well-defined structural and chemical properties. The experimental protocols provided in this guide offer a foundation for its consistent and reliable characterization in a research setting. The elucidation of its role in key signaling pathways, particularly in the regulation of immune responses and cancer cell apoptosis, underscores its potential as a therapeutic agent. Further research into the synthesis, formulation, and in vivo efficacy of this compound will be critical for its translation into clinical applications.
References
Methodological & Application
Elevenostat: Application Notes and Protocols for In Vitro Research
For Research Use Only.
Introduction
Elevenostat is a selective inhibitor of Histone Deacetylase 11 (HDAC11), a class IV HDAC enzyme. Unlike other HDACs that primarily function as deacetylases, HDAC11 exhibits potent defatty-acylase activity, particularly demyristoylation. Its role in various cellular processes, including immune regulation, cancer cell proliferation, and apoptosis, has made it a compelling target for therapeutic development. These application notes provide detailed protocols for in vitro studies to characterize the activity and cellular effects of this compound.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of HDAC11. This inhibition leads to the hyperacetylation and hyper-fatty-acylation of various substrate proteins. Key downstream effects of HDAC11 inhibition include the induction of apoptosis in cancer cells, modulation of immune signaling pathways, and regulation of gene expression. One of the well-characterized pathways involves the inhibition of HDAC11 leading to increased expression of the tumor suppressor p53, a critical regulator of apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| HDAC11 | 0.235 | Enzymatic Assay | [1](--INVALID-LINK--) |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Effect | Concentration/IC50 | Exposure Time | Reference |
| MM1.S (Multiple Myeloma) | Apoptosis Induction (31.4% of cells with activated caspase-3) | 750 nM | 48 h | [1](--INVALID-LINK--) |
| Human Multiple Myeloma Cells | Cytotoxicity | 0.803 - 3.410 µM | 72 h | [1](--INVALID-LINK--) |
| Mouse Oocytes | Inhibition of Maturation | 10 µM | 4 - 16 h | [1](--INVALID-LINK--) |
Experimental Protocols
Herein, we provide detailed protocols for key in vitro experiments to assess the biological activity of this compound.
HDAC11 Enzymatic Inhibition Assay (Fluorogenic)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant human HDAC11 using a fluorogenic substrate.
Materials:
-
Recombinant Human HDAC11 enzyme
-
HDAC11 Fluorogenic Substrate (e.g., Boc-Lys(TFA)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (e.g., Trypsin in assay buffer)
-
This compound
-
Trichostatin A (TSA) or other pan-HDAC inhibitor (as a positive control)
-
DMSO (vehicle for compounds)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical concentration range to test would be from 0.01 nM to 100 µM.
-
In the wells of a 96-well plate, add 2 µL of the diluted this compound or vehicle control (DMSO).
-
Add 78 µL of Assay Buffer to each well.
-
Add 10 µL of diluted recombinant HDAC11 enzyme to each well (except for no-enzyme controls). The final enzyme concentration should be optimized based on the manufacturer's instructions or preliminary experiments (e.g., 20 nM).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the HDAC11 fluorogenic substrate to each well. The final substrate concentration should be at or near its Km value.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer Solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Read the fluorescence intensity on a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for HDAC11 Enzymatic Inhibition Assay.
Cell Viability (MTS) Assay
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line (e.g., MM1.S) using a colorimetric MTS assay.
Materials:
-
Human Multiple Myeloma cell line (e.g., MM1.S)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTS reagent (containing PES)
-
Doxorubicin or another cytotoxic agent (as a positive control)
-
DMSO (vehicle for compounds)
-
Sterile, clear flat-bottom 96-well plates
-
Absorbance microplate reader (490 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control (DMSO), or positive control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the IC50 value.
Caption: Workflow for Cell Viability (MTS) Assay.
Apoptosis Assay (Caspase-3 Activity)
This protocol measures the induction of apoptosis by this compound through the quantification of caspase-3 activity.
Materials:
-
Human Multiple Myeloma cell line (e.g., MM1.S)
-
Complete culture medium
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)
-
Staurosporine or another apoptosis-inducing agent (as a positive control)
-
DMSO (vehicle for compounds)
-
Sterile 6-well plates or culture flasks
-
Microplate reader (absorbance at 405 nm for colorimetric assay or fluorescence at Ex/Em appropriate for the fluorometric substrate)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with the desired concentration of this compound (e.g., 750 nM), vehicle control (DMSO), or positive control for 48 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells according to the caspase-3 assay kit manufacturer's instructions. This typically involves resuspending the cell pellet in the provided lysis buffer and incubating on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
In a 96-well plate, add an equal amount of protein from each lysate to the respective wells.
-
Add the reaction buffer and the caspase-3 substrate to each well as per the kit's protocol.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle-treated control.
Signaling Pathway
The inhibition of HDAC11 by this compound can trigger apoptosis through the p53 pathway. HDAC11 has been shown to deacetylate and inactivate the transcription factor Egr1. In the presence of this compound, Egr1 remains acetylated and active, leading to the transcription of the tumor suppressor gene TP53. The resulting increase in p53 protein levels can initiate the intrinsic apoptosis pathway, culminating in the activation of caspase-3 and cell death.
Caption: HDAC11 Inhibition by this compound Induces Apoptosis via the Egr1/p53 Pathway.
References
Elevenostat: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevenostat (also known as JB3-22) is a potent and selective small molecule inhibitor of histone deacetylase 11 (HDAC11).[1][2][3][4][5] As the sole member of the class IV HDAC family, HDAC11 has emerged as a critical regulator in various cellular processes, including immune function, cell differentiation, and tumorigenesis.[6][7][8] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of HDAC11's enzymatic activity.[1][2][3] HDAC11 is known to deacetylate various protein substrates, including transcription factors. A key target of HDAC11 is the Interferon Regulatory Factor 4 (IRF4), a critical transcription factor for plasma cell differentiation and survival.[6][8] By inhibiting HDAC11, this compound leads to the hyperacetylation of IRF4, which impairs its nuclear localization and binding to target gene promoters.[6][8][9] This disruption of IRF4 function ultimately induces cell death in susceptible cancer cells, particularly those of hematopoietic origin like multiple myeloma.[6][8][9]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (µM) after 72h treatment |
| MM1.S | 0.803 - 3.410 |
| RPMI-8226 | Data not specified |
| H929 | Data not specified |
| U266 | Data not specified |
| OPM-2 | Data not specified |
| KMS-11 | Data not specified |
| KMS-12-BM | Data not specified |
| KMS-12-PE | Data not specified |
| LP-1 | Data not specified |
| JJN3 | Data not specified |
| KAS-6.V10R | Data not specified |
| ANBL-6.V10R | Data not specified |
Note: The IC50 values for the majority of the 12 cell lines tested in a key study were not individually specified in the provided search results, but a range was given for human multiple myeloma cells.[1]
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Concentration | Treatment Duration | Observed Effect | Assay Used |
| MM1.S | 750 nM | 48 h | ~31.4% of cells express activated caspase-3 | Flow Cytometry |
| RPMI-8226 | 750 nM | 48 h | Increased caspase-3 activation | Flow Cytometry |
| Mouse Oocytes | 10 µM | 4-16 h | Inhibition of oocyte maturation, spindle disintegration, chromosome dislocation | Microscopy |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS No.: 1454902-97-6)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: 315.32 g/mol ), dissolve 0.315 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Cell Viability Assay using CCK-8
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Culture the desired cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 10⁻⁸ to 10⁻⁴ M.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay by Flow Cytometry (Caspase-3 Activation)
Objective: To quantify the induction of apoptosis by this compound through the measurement of activated caspase-3.
Materials:
-
Human multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
FITC-conjugated anti-active caspase-3 antibody
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells per well in 6-well plates with complete medium and allow them to attach overnight.
-
Treat the cells with 750 nM this compound or vehicle control (DMSO) for 48 hours.[6][9]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the anti-active caspase-3 antibody.
-
Incubate the cells with the FITC-conjugated anti-active caspase-3 antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and resuspend them in PBS.
-
Analyze the cells using a flow cytometer, detecting the FITC signal in the appropriate channel.
-
Quantify the percentage of cells positive for active caspase-3.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (ab285394) | Abcam [abcam.com]
- 3. adooq.com [adooq.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma [insight.jci.org]
Application Notes and Protocols for Elevenostat in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Elevenostat, a selective histone deacetylase 11 (HDAC11) inhibitor, in the treatment of various cancer cell lines. This document outlines the optimal concentrations, mechanism of action, and detailed protocols for key experimental assays.
Introduction
This compound (also known as JB3-22) is a potent and selective inhibitor of HDAC11 with an IC50 of 0.235 µM.[1] HDAC11 is the sole member of the class IV histone deacetylases and is overexpressed in several carcinomas, playing a critical role in cancer cell survival.[2] Inhibition of HDAC11 by this compound has been shown to induce apoptosis in cancer cells, making it a promising therapeutic agent for oncological research.[1][3] These notes provide essential information for researchers investigating the anti-cancer effects of this compound in vitro.
Mechanism of Action
The primary mechanism of action for this compound is the selective inhibition of HDAC11. HDACs are enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins. The inhibition of HDAC11 by this compound leads to hyperacetylation of its target proteins. This disruption of acetylation homeostasis affects gene expression and protein function, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4]
A specific non-histone target of HDAC11 is the serine hydroxymethyltransferase 2 (SHMT2). HDAC11 acts as an efficient lysine defatty-acylase for SHMT2. By inhibiting this function, this compound can modulate the type I interferon signaling pathway, which has implications for immuno-oncology.[5]
Optimal Concentrations for Cancer Cell Lines
The optimal concentration of this compound for inducing cytotoxicity is cell-line dependent. It is recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for each specific cancer cell line. The following tables summarize reported IC50 values for this compound and other relevant HDAC11 inhibitors in various cancer cell lines.
Table 1: this compound IC50 Values in Multiple Myeloma Cell Lines [1]
| Cell Line | Treatment Duration | IC50 Range (µM) |
| Human Multiple Myeloma | 72 hours | 0.803 - 3.410 |
| MM1.S | 48 hours | 0.750 (induces 31.4% apoptosis) |
Table 2: IC50 Values of Other Selective HDAC11 Inhibitors in Lung Adenocarcinoma Cell Lines [6]
| Cell Line | HDAC11 Inhibitor | IC50 (µM) |
| A549 | FT234 | 6.594 |
| A549 | FT895 | 4.663 |
| H1650 | FT234 | 4.917 |
| H1650 | FT895 | 4.777 |
Note: While the data in Table 2 is for different HDAC11 inhibitors, it provides a valuable starting point for determining the effective concentration range for this compound in lung cancer cell lines. Depletion of HDAC11 has been shown to induce cell death in colon (HCT-116), prostate (PC-3), and breast (MCF-7) cancer cell lines, suggesting that this compound is likely to be effective in these models as well.[2] Empirical determination of the IC50 is crucial for these and other solid tumor cell lines.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cancer cell viability and apoptosis.
Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of HDAC inhibitors.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., at the determined IC50) for the appropriate duration (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion
This compound is a valuable tool for investigating the role of HDAC11 in cancer biology. The provided protocols and concentration guidelines will assist researchers in designing and executing experiments to explore the therapeutic potential of this selective HDAC11 inhibitor. It is crucial to empirically determine the optimal concentration for each cancer cell line to ensure accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC11 is a novel drug target in carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase (HDAC) inhibitors in recent clinical trials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HDAC11 inhibitors suppress lung adenocarcinoma stem cell self-renewal and overcome drug resistance by suppressing Sox2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elevenostat Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of elevenostat, a selective inhibitor of histone deacetylase 11 (HDAC11), in mouse models. The following sections detail its mechanism of action, administration protocols, and relevant signaling pathways.
Introduction to this compound
This compound (also known as JB3-22) is a potent and selective small molecule inhibitor of HDAC11, with an IC50 of 0.235 µM[1]. As a hydroxamic acid derivative, it exerts its biological effects by chelating the zinc ion in the active site of HDAC11[2]. HDAC11 is the sole member of the class IV histone deacetylases and has been implicated in various pathological processes, including cancer and autoimmune diseases[3]. Inhibition of HDAC11 by this compound has been shown to induce apoptosis in multiple myeloma cells and modulate immune responses, making it a compound of significant interest for preclinical research[1][4].
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of HDAC11's enzymatic activity. This inhibition leads to the hyperacetylation of both histone and non-histone protein substrates, altering gene expression and cellular function.
Two key signaling pathways have been identified to be modulated by this compound:
-
IRF4 Signaling Pathway in Multiple Myeloma: HDAC11 has been shown to deacetylate and regulate the activity of Interferon Regulatory Factor 4 (IRF4), a critical transcription factor for plasma cell differentiation and survival[3][4]. By inhibiting HDAC11, this compound leads to the hyperacetylation of IRF4, which impairs its function and results in the downregulation of its target genes, such as PRDM1 (Blimp-1) and TNFRSF17 (BCMA). This disruption of the IRF4 signaling cascade ultimately induces apoptosis in multiple myeloma cells[4].
-
Type I Interferon (IFN) Signaling: HDAC11 can regulate the type I IFN signaling pathway through the defatty-acylation of serine hydroxymethyltransferase 2 (SHMT2). Inhibition of HDAC11 may, therefore, modulate the cellular response to type I interferons, which play a crucial role in antiviral and anti-tumor immunity.
-
Foxp3+ Regulatory T (Treg) Cell Function: Targeting HDAC11 has been demonstrated to promote the function of Foxp3+ regulatory T cells[1]. This suggests a potential therapeutic application for this compound in the context of autoimmune diseases and transplantation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vivo administration of this compound in a multiple myeloma mouse model.
Table 1: In Vivo Efficacy of this compound in a 5TGM1 Multiple Myeloma Mouse Model
| Parameter | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| Tumor Growth | 1 and 10 | Intraperitoneal (i.p.) | Daily for 10 days, then every other day | Effective inhibition of tumor growth | [1] |
| Serum IgG2b Levels | 1 and 10 | Intraperitoneal (i.p.) | Daily for 10 days, then every other day | Decreased serum IgG2b levels | [1] |
| Survival | 1 and 10 | Intraperitoneal (i.p.) | Daily for 10 days, then every other day | Significantly prolonged survival | [1][4] |
| Body Weight | 1 and 10 | Intraperitoneal (i.p.) | Daily for 10 days, then every other day | No significant changes in body weight | [1] |
Experimental Protocols
This section provides a detailed protocol for the administration of this compound to a mouse model of multiple myeloma.
Protocol 1: Administration of this compound in a Syngeneic 5TGM1 Multiple Myeloma Mouse Model
1. Animal Model:
-
Mouse Strain: C57BL/KaLwRij mice.
-
Cell Line: 5TGM1 multiple myeloma cells.
-
Cell Inoculation: Intravenously inject 5 x 10^5 5TGM1 cells into the tail vein of each mouse.
2. This compound Formulation (Recommended):
-
Vehicle: A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common formulation for administering hydrophobic compounds like HDAC inhibitors in vivo. Another option that has been used for other hydroxamic acid-based HDAC inhibitors is a formulation containing 2-hydroxypropyl-β-cyclodextrin (HPBCD) and polyethylene glycol (PEG)[5].
-
Stock Solution: Based on its solubility, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 25 mg/mL)[6].
-
Working Solution Preparation:
-
Warm the DMSO stock solution to 37°C and sonicate briefly to ensure complete dissolution.
-
For a final concentration of 1 mg/mL, dilute the stock solution in the vehicle. For example, to prepare 1 mL of the working solution, add 40 µL of the 25 mg/mL stock solution to 960 µL of the vehicle.
-
Vortex the working solution thoroughly before administration.
-
3. Administration Protocol:
-
Dosage: 1 mg/kg or 10 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Administer once daily for the first 10 days post-tumor cell inoculation, followed by administration every other day until the experimental endpoint is reached[1].
-
Injection Volume: Typically 100-200 µL per mouse.
4. Monitoring and Endpoint Analysis:
-
Tumor Burden: Monitor tumor progression by measuring serum IgG2b levels weekly.
-
Animal Health: Monitor body weight and overall health of the mice regularly.
-
Survival: Record the date of death or euthanasia for survival analysis.
-
Endpoint: Euthanize mice when they reach a predetermined disease endpoint (e.g., significant weight loss, hind limb paralysis).
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound in Multiple Myeloma
Caption: this compound inhibits HDAC11, leading to IRF4 hyperacetylation and apoptosis in multiple myeloma cells.
Experimental Workflow for In Vivo this compound Administration
Caption: Workflow for in vivo administration of this compound in a mouse model of multiple myeloma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic administration of an HDAC inhibitor treats both neurological and systemic Niemann-Pick type C disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
preparing Elevenostat stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Elevenostat stock solutions and working concentrations for use in various research applications. This compound is a potent and selective inhibitor of Histone Deacetylase 11 (HDAC11), a key enzyme in epigenetic regulation.
Chemical and Physical Properties
This compound, also known as JB3-22, is a small molecule hydroxamic acid derivative.[1][2] A summary of its key properties is provided in the table below.
| Property | Value | References |
| Synonyms | JB3-22 | [2] |
| CAS Number | 1454902-97-6 | [2][3] |
| Molecular Formula | C₁₆H₁₇N₃O₄ | [2] |
| Molecular Weight | 315.32 g/mol | [2][4] |
| Appearance | White to off-white or pink solid | [1][5] |
| Purity | >95% | [1][4] |
| Solubility | Soluble in DMSO (up to 250 mg/mL) | [1][2][4] |
| IC₅₀ | 0.235 µM for HDAC11 | [2][3][6] |
Preparation of this compound Stock Solution
Proper preparation and storage of the stock solution are crucial for maintaining the compound's activity and ensuring experimental reproducibility.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]
-
Reconstitution: Aseptically add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[5]
-
Dissolution: Vortex the solution thoroughly to dissolve the powder. If needed, sonication in an ultrasonic bath for a short period can aid in complete dissolution.[2] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation.[6][7]
-
Storage: Store the stock solution aliquots at -20°C or -80°C.[1][2][4] Protect from light and air.[1][4]
Stock Solution Storage Stability:
The lyophilized powder is stable for up to 3 years when stored at -20°C and protected from moisture.[5][6]
Stock Solution Preparation Calculator:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 3.1714 mL | 15.857 mL |
| 5 mM | 0.6343 mL | 3.1714 mL |
| 10 mM | 0.3171 mL | 1.5857 mL |
Calculations are based on a molecular weight of 315.32 g/mol . Always refer to the batch-specific molecular weight on the product's certificate of analysis.[2]
Preparation of Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, assay duration, and specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound.[8]
-
DMSO Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound tested. The final DMSO concentration in the culture medium should typically be less than 0.5% to avoid solvent-induced cytotoxicity.[8]
-
Immediate Use: Use the freshly prepared working solutions immediately. Do not store diluted solutions.
Recommended Working Concentrations from Literature:
| Application | Cell/System Type | Working Concentration Range | Reference |
| HDAC11 Inhibition Assay | Recombinant enzyme | IC₅₀ = 0.235 µM | [2] |
| Apoptosis Induction | Multiple Myeloma (MM) cell lines (MM1.S) | 750 nM | [5][9] |
| Cytotoxicity Assay | Human Multiple Myeloma cell lines | IC₅₀ = 0.803 to 3.410 µM (72h) | [5] |
| Inhibition of Oocyte Maturation | Mouse oocytes | 10 µM | [5] |
| In vivo Anti-tumor Activity | Mouse model of Multiple Myeloma | 1-10 mg/kg (intraperitoneal injection) | [5][9] |
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation and viability.
Workflow:
Caption: Workflow for a cell viability assay using this compound.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare a series of working concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a DMSO vehicle control in fresh culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis for Protein Acetylation
This protocol can be used to assess the effect of this compound on the acetylation status of target proteins.
Methodology:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the acetylated form of the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the results to a loading control such as β-actin or GAPDH.
Signaling Pathway
This compound selectively inhibits HDAC11, which has been shown to deacetylate and regulate the function of key transcription factors, including Interferon Regulatory Factor 4 (IRF4) and Forkhead box protein P3 (Foxp3).[1][9] Inhibition of HDAC11 by this compound leads to hyperacetylation of these targets, altering their activity and downstream gene expression.
Caption: Mechanism of action of this compound via HDAC11 inhibition.
Disclaimer: This information is for research use only and is not intended for human or diagnostic use.[1] Always follow safe laboratory practices when handling chemical reagents.
References
- 1. mybiosource.com [mybiosource.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound (ab285394) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. JCI Insight - Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma [insight.jci.org]
Elevenostat solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of elevenostat, a selective Histone Deacetylase 11 (HDAC11) inhibitor, and protocols for its use in research settings.
Introduction to this compound
This compound is a potent and selective inhibitor of HDAC11 with an IC50 of 0.235 µM[1]. It has demonstrated anti-tumor effects, particularly in multiple myeloma, by inducing apoptosis[1]. Its mechanism of action involves the regulation of key cellular pathways, making it a valuable tool for cancer research and drug development. Understanding its solubility is critical for accurate and reproducible experimental results.
Solubility of this compound
The solubility of a compound is a crucial physical property that influences its handling, formulation, and biological activity.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 250 | 792.85 | Ultrasonic treatment may be required to achieve full dissolution. Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, anhydrous supply to ensure maximum solubility[2]. |
Note: The molecular weight of this compound is 315.32 g/mol .
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol provides a general method for determining the solubility of this compound in various organic solvents.
Materials:
-
This compound (solid powder)
-
Candidate solvents (e.g., Ethanol, Methanol, Acetone, etc.)
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh out a small, known amount of this compound (e.g., 5 mg) into a series of clear glass vials.
-
Add a small, precise volume of the first candidate solvent (e.g., 100 µL) to the first vial.
-
Vortex the vial vigorously for 2 minutes.
-
If the solid dissolves completely, add another known weight of this compound and repeat.
-
If the solid does not dissolve completely, proceed to the next step.
-
-
Equilibration:
-
Place the vials with undissolved solid into a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Visually inspect the vials for any remaining solid material.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized this compound:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Determine the concentration of this compound in the diluted supernatant using a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Protocol for Preparation of Stock and Working Solutions
Accurate preparation of stock and working solutions is essential for in vitro and in vivo experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure for a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out 3.15 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions:
-
Dilute the 10 mM stock solution to the desired final concentration using the appropriate cell culture medium or buffer for your experiment.
-
Important: Ensure the final concentration of DMSO in the working solution is not toxic to the cells or organism being studied (typically <0.5%).
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is a selective inhibitor of HDAC11. In multiple myeloma, HDAC11 has been shown to deacetylate and regulate the transcription factor IRF4 (Interferon Regulatory Factor 4). The deacetylation of IRF4 is crucial for its transcriptional activity, which in turn promotes the survival and proliferation of plasma cells. By inhibiting HDAC11, this compound leads to the hyperacetylation of IRF4, impairing its function and ultimately inducing apoptosis in multiple myeloma cells.
Caption: this compound inhibits HDAC11, leading to IRF4 hyperacetylation and apoptosis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studies involving this compound, starting from compound acquisition to data analysis.
Caption: A typical experimental workflow for utilizing this compound in research.
References
Application Notes and Protocols for Long-Term Storage and Stability of Elevenostat Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevenostat is a selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, demonstrating potential as a therapeutic agent, particularly in oncology. As with any compound intended for research or clinical development, understanding its stability and establishing optimal storage conditions are critical for ensuring the reliability and reproducibility of experimental results. These application notes provide detailed protocols for assessing the long-term storage and stability of this compound solutions, along with a summary of recommended storage conditions based on available data.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₇N₃O₄ |
| Molecular Weight | 315.32 g/mol |
| Appearance | Off-white to pink solid |
| Solubility | Soluble in DMSO (up to 250 mg/mL with sonication) |
Recommended Long-Term Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended for both the solid compound and its solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. Protect from light. | |
| DMSO Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | For working stocks. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Stability-Indicating Analytical Method Development
A validated stability-indicating analytical method is essential to accurately quantify this compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.
Protocol 1: Development and Validation of a Stability-Indicating RP-HPLC Method
Objective: To develop and validate a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Method Development:
-
Solvent Selection: Start with a mobile phase of acetonitrile and water.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. A common detection wavelength for similar compounds is around 210-280 nm.
-
Gradient Elution: Develop a gradient elution method to ensure the separation of the parent peak from any potential degradation products that may have different polarities. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate and Column Temperature: Optimize the flow rate (typically 1 mL/min) and column temperature (e.g., 30°C) to achieve good peak shape and resolution.
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies (see Protocol 2). The method must be able to resolve the this compound peak from all degradation product peaks.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, impurities, and excipients.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating method.
Protocol 2: Forced Degradation of this compound Solutions
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL in DMSO, diluted in an appropriate aqueous buffer).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours (in solution and as a solid).
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.
-
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Characterize the degradation products using a mass spectrometer (LC-MS) to elucidate their structures.
Expected Degradation Pathways: this compound, being a hydroxamic acid derivative, is susceptible to hydrolysis of the hydroxamic acid moiety to the corresponding carboxylic acid.
Long-Term Stability Testing
Long-term stability studies provide data to establish the shelf-life and recommended storage conditions for this compound solutions.
Protocol 3: Long-Term Stability Study of this compound Solutions
Objective: To evaluate the stability of this compound solutions under recommended storage conditions over an extended period.
Procedure:
-
Prepare a bulk solution of this compound in DMSO at a known concentration.
-
Aliquot the solution into multiple vials to avoid contamination and freeze-thaw cycles.
-
Store the vials at the following conditions as per ICH Q1A(R2) guidelines:
-
Long-term: -80°C
-
Accelerated: -20°C
-
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), retrieve vials from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples for the following parameters:
-
Appearance: Visual inspection for color change or precipitation.
-
Purity and Assay: Using the validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.
-
pH (if applicable for aqueous formulations).
-
Table 2: Example Data from a Hypothetical Long-Term Stability Study of this compound in DMSO at -80°C
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) |
| 0 | Clear, colorless | 100.0 | <0.1 |
| 1 | Clear, colorless | 99.8 | <0.1 |
| 3 | Clear, colorless | 99.5 | 0.1 |
| 6 | Clear, colorless | 99.2 | 0.2 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound selectively inhibits HDAC11, which plays a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. In multiple myeloma, HDAC11 deacetylates and stabilizes the transcription factor IRF4 (Interferon Regulatory Factor 4). By inhibiting HDAC11, this compound leads to the hyperacetylation and subsequent degradation of IRF4, resulting in the induction of apoptosis.
Caption: this compound inhibits HDAC11, leading to IRF4 degradation and apoptosis.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting a comprehensive stability study of this compound solutions.
Caption: Workflow for the long-term stability testing of this compound solutions.
Conclusion
The stability of this compound solutions is critical for its successful application in research and drug development. Adherence to the recommended storage conditions, particularly storing DMSO stock solutions at -80°C in aliquots, will minimize degradation and ensure the integrity of the compound. The protocols provided herein offer a comprehensive framework for developing a stability-indicating analytical method and conducting long-term stability studies in accordance with regulatory guidelines. These measures will ensure the generation of reliable and reproducible data in preclinical and clinical investigations of this compound.
References
Application Notes and Protocols for Elevenostat in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Elevenostat, a selective inhibitor of histone deacetylase 11 (HDAC11), in immunology research. The protocols detailed below are based on established methodologies for studying immune cell function and can be adapted for use with this compound to investigate its immunomodulatory effects.
Introduction to this compound
This compound (also known as JB3-22) is a potent and selective small molecule inhibitor of HDAC11, with an IC50 of 0.235 µM.[1] HDAC11 is a class IV histone deacetylase that plays a crucial role in regulating the expression of key immune-related genes. By inhibiting HDAC11, this compound can modulate the function of various immune cells, including T cells and antigen-presenting cells (APCs), making it a valuable tool for immunology research and potential therapeutic development.
Mechanism of Action in the Immune System
This compound exerts its immunomodulatory effects primarily through the hyperacetylation of histone and non-histone proteins, leading to changes in gene expression. Key immunological mechanisms include:
-
Regulation of IL-10 Expression: HDAC11 negatively regulates the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in APCs. Inhibition of HDAC11 by this compound is expected to increase IL-10 production, which can subsequently influence T cell activation and tolerance.[2]
-
Enhancement of Regulatory T Cell (Treg) Function: Studies on HDAC11-deficient T cells suggest that inhibition of HDAC11 can enhance the suppressive function of Foxp3+ Tregs.[3] This is, in part, due to the increased expression of Foxp3 and TGF-β.[3]
-
Modulation of T Cell Effector Functions: T cells lacking HDAC11 exhibit increased effector functions, including heightened production of Th1-associated cytokines like IFN-γ.[4] This suggests that this compound could be used to boost anti-tumor or anti-viral T cell responses.
-
Influence on Antigen-Presenting Cells: By modulating cytokine production (e.g., IL-10 and IL-12) and potentially the expression of co-stimulatory molecules, this compound can alter the ability of APCs to prime or induce tolerance in T cells.[2]
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound and the impact of HDAC11 targeting in immunological contexts.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| HDAC11 IC50 | Enzyme Assay | 0.235 µM | [1] |
| Cytotoxicity IC50 | Human Multiple Myeloma Cells | 0.803 - 3.410 µM (72h) | [1] |
| Apoptosis Induction | MM1.S Cells | ~31.4% activated caspase-3 at 750 nM (48h) | [1] |
Table 2: Effects of HDAC11 Inhibition on Immune Cell Function (Based on HDAC11 KO studies and other selective inhibitors)
| Immune Cell Type | Parameter | Effect of HDAC11 Inhibition | Reference |
| Regulatory T cells (Tregs) | Suppressive Function | Increased | [3] |
| Foxp3 Expression | Increased | [3] | |
| TGF-β Expression | Increased | [3] | |
| Antigen-Presenting Cells (APCs) | IL-10 mRNA Expression | Increased upon LPS stimulation | [2] |
| IL-12 mRNA Expression | Decreased upon LPS stimulation | [2] | |
| CD4+ T cells | IFN-γ Production | Increased | [4] |
Signaling Pathways and Experimental Workflows
HDAC11-Mediated Regulation of IL-10 in Antigen-Presenting Cells
Caption: HDAC11 deacetylates histones at the Il10 promoter, repressing its transcription.
Experimental Workflow: Evaluating this compound's Effect on T Cell Suppression by Tregs
Caption: Workflow for assessing the effect of this compound on Treg suppressive function.
Experimental Protocols
Protocol 1: In Vitro Treg Suppression Assay
This protocol is adapted from standard Treg suppression assays and can be used to evaluate the effect of this compound on the suppressive capacity of regulatory T cells.
Materials:
-
This compound (dissolved in DMSO)
-
CD4+CD25+ Regulatory T Cell Isolation Kit
-
CD4+ T Cell Isolation Kit
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
-
Anti-CD3/CD28 T cell activation beads
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
96-well round-bottom plates
Procedure:
-
Cell Isolation:
-
Isolate CD4+CD25+ Tregs and CD4+CD25- conventional T cells (Tconv) from human PBMCs or mouse splenocytes according to the manufacturer's instructions.
-
-
Tconv Labeling:
-
Resuspend Tconv cells at 1x10^6 cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with culture medium.
-
-
Co-culture Setup:
-
Plate a fixed number of CFSE-labeled Tconv cells (e.g., 5 x 10^4 cells/well) into a 96-well round-bottom plate.
-
Add Tregs at varying ratios to the Tconv cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv ratios).
-
Include control wells with Tconv cells alone (no Tregs) and unstimulated Tconv cells (no activation beads).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a concentration range around the IC50 of 0.235 µM and perform a dose-response curve (e.g., 0.01, 0.1, 1, 10 µM).
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
-
T Cell Activation:
-
Add anti-CD3/CD28 activation beads at a bead-to-cell ratio of 1:1.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies against CD4 if necessary.
-
Analyze the CFSE dilution of the CD4+ Tconv population by flow cytometry. The percentage of suppression can be calculated as: [1 - (% proliferated with Tregs / % proliferated without Tregs)] x 100.
-
Protocol 2: Evaluation of this compound's Effect on Dendritic Cell (DC) Maturation and Cytokine Production
This protocol outlines the methodology to assess the impact of this compound on the maturation and cytokine profile of bone marrow-derived dendritic cells (BMDCs).
Materials:
-
This compound (dissolved in DMSO)
-
GM-CSF and IL-4
-
LPS (Lipopolysaccharide)
-
Antibodies for flow cytometry: anti-CD11c, -MHC-II, -CD80, -CD86
-
ELISA kits for IL-10, IL-12p70, and TNF-α
-
Bone marrow cells from mice
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete RPMI medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 6-7 days.
-
-
This compound Treatment:
-
On day 6, harvest the immature BMDCs and re-plate them.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) for 2 hours.
-
-
DC Maturation:
-
Stimulate the BMDCs with 100 ng/mL LPS for 24 hours to induce maturation.
-
-
Analysis of DC Maturation Markers:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD11c, MHC-II, CD80, and CD86.
-
Analyze the expression of these markers on the CD11c+ population by flow cytometry.
-
-
Cytokine Analysis:
-
Collect the culture supernatants after 24 hours of LPS stimulation.
-
Measure the concentrations of IL-10, IL-12p70, and TNF-α using ELISA kits according to the manufacturer's instructions.
-
Protocol 3: Assessment of this compound on T Cell Differentiation
This protocol describes how to evaluate the effect of this compound on the differentiation of naive CD4+ T cells into different helper T cell subsets.
Materials:
-
This compound (dissolved in DMSO)
-
Naive CD4+ T Cell Isolation Kit
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
Cytokines for Th1 differentiation: IL-12, anti-IL-4
-
Cytokines for Th2 differentiation: IL-4, anti-IFN-γ
-
Cytokines for Th17 differentiation: TGF-β, IL-6
-
Cytokines for Treg differentiation: TGF-β, IL-2
-
Intracellular staining kit for transcription factors and cytokines (e.g., Foxp3/Transcription Factor Staining Buffer Set)
-
Antibodies for flow cytometry: anti-CD4, -IFN-γ, -IL-4, -IL-17A, -Foxp3
Procedure:
-
Naive T Cell Isolation:
-
Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from mouse splenocytes or human PBMCs.
-
-
T Cell Activation and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL).
-
Plate the naive CD4+ T cells and add soluble anti-CD28 antibody (1-2 µg/mL).
-
Add the appropriate cytokine cocktails for polarizing the cells towards Th1, Th2, Th17, or Treg lineages.
-
-
This compound Treatment:
-
Add titrated concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control to the cultures.
-
-
Incubation:
-
Culture the cells for 3-5 days.
-
-
Intracellular Cytokine and Transcription Factor Staining:
-
For cytokine analysis, restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest the cells and perform surface staining for CD4.
-
Fix and permeabilize the cells according to the intracellular staining kit protocol.
-
Stain for intracellular cytokines (IFN-γ, IL-4, IL-17A) or transcription factors (T-bet, GATA3, RORγt, Foxp3).
-
-
Flow Cytometry Analysis:
-
Analyze the percentage of cells expressing the respective cytokines or transcription factors within the CD4+ population by flow cytometry.
-
Disclaimer: These protocols are intended for research use only. The optimal concentrations of this compound and incubation times may vary depending on the specific cell type and experimental conditions and should be determined empirically by the researcher.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone/protein deacetylase 11 targeting promotes Foxp3+ Treg function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T cells lacking HDAC11 have increased effector functions and mediate enhanced alloreactivity in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring HDAC11 Inhibition by Elevenostat in a Cellular Context
Introduction
Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. HDACs are categorized into four main classes based on sequence homology.[1][3] HDAC11 is the sole member of the Class IV family of HDACs and has been identified as a key regulator of the immune system and a potential therapeutic target for cancer and metabolic diseases.[1][4][5] A primary function of HDAC11 is the negative regulation of Interleukin-10 (IL-10) expression in antigen-presenting cells (APCs), thereby influencing the balance between immune activation and tolerance.[5][6] Beyond its deacetylase function, HDAC11 also exhibits robust defatty-acylase activity, which may be its primary enzymatic role in vivo.[1][4]
Elevenostat is a small molecule hydroxamic acid derivative that acts as a selective inhibitor of HDAC11, with a reported IC50 value of 0.235 µM.[7] By inhibiting HDAC11, this compound can reverse the suppression of target genes. For instance, it has been shown to reverse the inhibitory effects of HDAC11 at the Foxp3 promoter. Furthermore, this compound has demonstrated significant anti-tumor properties, particularly in multiple myeloma models, where it induces apoptosis.[7][8]
These application notes provide detailed protocols for researchers to effectively measure the inhibition of HDAC11 by this compound in cellular models. The methods described include assessing downstream pathway modulation via Western Blot, quantifying cellular HDAC activity with a luminescence-based assay, and confirming direct target engagement using the Cellular Thermal Shift Assay (CETSA).
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) Against HDAC11
This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound and other common HDAC inhibitors against the HDAC11 isoform.
| Compound | IC50 for HDAC11 (nM) | Reference |
| This compound | 235 | [7] |
| Trichostatin A (TSA) | 17 | [1][4] |
| Trapoxin A | 10 | [1][4] |
Table 2: Example Dose-Response Data from a Cellular HDAC-Glo™ Assay
This table provides representative data from a cellular HDAC activity assay in HCT116 cells treated with varying concentrations of this compound for 6 hours. The data can be used to generate a dose-response curve and calculate the cellular IC50.
| This compound Conc. (µM) | Average Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 850,000 | 0 |
| 0.01 | 825,000 | 2.9 |
| 0.05 | 750,000 | 11.8 |
| 0.1 | 680,000 | 20.0 |
| 0.25 | 495,000 | 41.8 |
| 0.5 | 310,000 | 63.5 |
| 1.0 | 180,000 | 78.8 |
| 5.0 | 95,000 | 88.8 |
| 10.0 | 70,000 | 91.8 |
Experimental Protocols
Protocol 1: Western Blot for Acetylated Histones
This protocol describes an indirect method to measure HDAC inhibition by quantifying the accumulation of acetylated histones, a direct consequence of reduced HDAC activity.
A. Cell Culture and Treatment
-
Seed cells (e.g., MM1.S multiple myeloma cells, HEK293T, or HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for a specified time, typically 24 hours.[9] Include a DMSO-only vehicle control.
B. Cell Lysis and Protein Extraction
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well by adding 100-200 µL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 0.1% SDS, supplemented with protease and phosphatase inhibitors).[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes.[9]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (whole-cell lysate) to a new tube and determine the protein concentration using a Bradford or BCA assay.
C. SDS-PAGE and Western Blotting
-
Dilute equal amounts of protein (e.g., 20 µg) with 2x SDS loading buffer and boil at 95°C for 5 minutes.[10]
-
Load samples onto a 12-15% SDS-PAGE gel and perform electrophoresis.[11][12]
-
Transfer the separated proteins to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies:
-
Rabbit anti-acetyl-Histone H3 (1:2000 dilution)
-
Rabbit anti-acetyl-Histone H4 (1:2000 dilution)
-
Loading Control: Mouse anti-β-actin (1:5000) or Rabbit anti-Total Histone H3 (1:3000)
-
-
Wash the membrane 3 times for 10 minutes each with TBST.[10]
-
Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) at a 1:3000 dilution for 1.5 hours at room temperature.[10]
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
Visualize the protein bands using an Enhanced Chemiluminescence (ECL) kit and an imaging system.[10]
Expected Outcome: A dose-dependent increase in the signal for acetylated histone H3 and H4 in cells treated with this compound compared to the vehicle control, indicating successful HDAC inhibition.[9]
Caption: Experimental workflow for detecting histone hyperacetylation.
Protocol 2: Cellular HDAC Activity Assay (Luminescence-Based)
This protocol uses a commercially available kit, such as HDAC-Glo™ I/II (Promega), to quantify class I and II HDAC activity directly in living cells. The signal is inversely proportional to HDAC activity.
A. Cell Plating and Treatment
-
Use a white, clear-bottom 96-well plate suitable for luminescence measurements.
-
Seed cells (e.g., HCT116) at a density of 5,000-10,000 cells per well in 80 µL of culture medium.
-
Allow cells to adhere overnight.
-
Prepare a 5X serial dilution of this compound in culture medium.
-
Add 20 µL of the diluted this compound or vehicle control to the appropriate wells. Include wells with a known pan-HDAC inhibitor like Trichostatin A (TSA) as a positive control for inhibition.[13]
-
Incubate the plate for the desired time (e.g., 6 hours) at 37°C in a CO2 incubator.
B. Assay Procedure
-
Equilibrate the HDAC-Glo™ I/II Reagent to room temperature.
-
Add 100 µL of the HDAC-Glo™ I/II Reagent to each well, mixing gently. This reagent contains the cell-permeable acetylated substrate and the developer enzyme.
-
Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
C. Data Analysis
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by setting the vehicle-treated wells to 100% HDAC activity (or 0% inhibition) and the positive control (e.g., high concentration of TSA) to 0% activity (or 100% inhibition).
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value using software like GraphPad Prism.[1]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound directly binds to its intended target protein in a cellular environment. Binding of this compound is expected to stabilize HDAC11, making it more resistant to heat-induced denaturation.[14]
A. Cell Treatment and Heating
-
Culture a sufficient number of cells (e.g., 10-20 million cells per condition).
-
Treat the cells in suspension or as adherent cultures with a high concentration of this compound (e.g., 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into several PCR tubes for each condition (vehicle and this compound).
-
Heat the aliquots at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 64°C). Include a non-heated control (room temperature).
B. Protein Extraction
-
Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Carefully collect the supernatant from each sample.
C. Analysis by Western Blot
-
Analyze the soluble protein fractions by Western blot as described in Protocol 1.
-
Probe the membrane with a primary antibody specific for HDAC11. Also, probe for a loading control that is not expected to be stabilized by the compound (e.g., GAPDH).
-
Quantify the band intensities for HDAC11 at each temperature for both vehicle and this compound-treated samples.
Expected Outcome: In the vehicle-treated samples, the amount of soluble HDAC11 will decrease as the temperature increases. In the this compound-treated samples, HDAC11 will be stabilized, resulting in a greater amount of soluble protein at higher temperatures. This "thermal shift" confirms direct binding of this compound to HDAC11 in the cells.
Caption: Ligand binding stabilizes a target protein against heat denaturation.
Signaling Pathway
HDAC11 plays a critical role in immune regulation, primarily by repressing the expression of the anti-inflammatory cytokine IL-10.[5] It achieves this by deacetylating histones at the Il10 gene promoter. Inhibition of HDAC11 by this compound leads to hyperacetylation of this promoter region, which alleviates the transcriptional repression and results in increased IL-10 production. This shifts the cellular response towards immune tolerance. In the context of multiple myeloma, HDAC11 has been shown to deacetylate the transcription factor IRF4, and its inhibition by this compound leads to IRF4 hyperacetylation and subsequent cell death.[8]
Caption: Inhibition of HDAC11 by this compound leads to increased IL-10 expression.
References
- 1. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics-based mutant trapping approach identifies HDAC11 substrates - American Chemical Society [acs.digitellinc.com]
- 3. Histone/protein deacetylases and T-cell immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Immune Responses by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JCI Insight - Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma [insight.jci.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common off-target effects of hydroxamic acid-based HDAC inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the off-target effects of hydroxamic acid-based HDAC inhibitors?
A1: The primary reason for off-target effects stems from the chemical nature of the hydroxamic acid moiety (-C(=O)N(OH)-). This functional group is an excellent chelator of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺).[1][2] Since the catalytic activity of HDACs depends on a Zn²⁺ ion in their active site, the hydroxamic acid group binds to this ion, inhibiting the enzyme.[3][4] However, this metal-binding capability is not exclusive to HDACs. Many other essential enzymes, known as metalloenzymes, also rely on metal ions for their function. Consequently, hydroxamic acid-based inhibitors can bind to and inhibit these other metalloenzymes, leading to off-target effects.[5][6]
Q2: What are the most common off-target effects observed with these inhibitors?
A2: The most frequently encountered off-target effects include:
-
Inhibition of other metalloenzymes: Besides HDACs, these inhibitors can target other zinc-dependent enzymes like Matrix Metalloproteinases (MMPs), Carbonic Anhydrases (CAs), and ADAMs (A Disintegrin and Metalloproteinases).[2][4] A recent chemical proteomics study identified Metallo-Beta-Lactamase Domain-containing protein 2 (MBLAC2), an acyl-CoA hydrolase, as a frequent and potent off-target for about half of the 53 tested hydroxamate-based drugs. Panobinostat has also been shown to inhibit phenylalanine hydroxylase.
-
Alteration of Tubulin Acetylation: Many HDAC inhibitors, particularly pan-inhibitors like Vorinostat (SAHA) and Panobinostat, increase the acetylation of α-tubulin.[7] This is primarily due to the inhibition of HDAC6, the major cytoplasmic tubulin deacetylase.[7] This effect can be beneficial in some therapeutic contexts, such as neurodegenerative diseases and cancer, by stabilizing microtubules and improving axonal transport.[7][8][9]
-
Mutagenicity and Genotoxicity: A significant concern, especially for non-oncology applications, is the potential mutagenicity of hydroxamate-containing compounds.[10] Some have tested positive in the Ames test and can cause chromosomal aberrations.[10] This may be due to interactions with DNA or metabolic activation that leads to the Lossen rearrangement.[1][10]
-
Cardiotoxicity: Some hydroxamic acid-based HDAC inhibitors, including Panobinostat and Vorinostat, have been associated with cardiac side effects, such as QTc interval prolongation, due to off-target inhibition of the hERG (human Ether-à-go-go-Related Gene) ion channel.[10][11][12]
Q3: Are all off-target effects of hydroxamic acid-based HDAC inhibitors detrimental?
A3: Not necessarily. While off-target effects are often associated with toxicity and undesirable side effects, they can sometimes contribute to the therapeutic efficacy of the drug (polypharmacology). For example, the inhibition of HDAC6 and subsequent hyperacetylation of tubulin is a key mechanism for the neuroprotective effects seen with some inhibitors in models of Huntington's disease and Charcot-Marie-Tooth disease.[7][8] Similarly, the inhibition of MBLAC2 has been shown to lead to the accumulation of extracellular vesicles, which may present a new therapeutic avenue.[13] However, unintended off-target interactions are a major source of dose-limiting toxicities and complicate the interpretation of experimental results.[10][14]
Troubleshooting Guides
Problem 1: I'm observing unexpected cellular phenotypes (e.g., altered morphology, viability, or cell cycle) that don't seem to align with the known functions of the HDAC isoform I'm targeting.
Answer 1: This is a common issue that often points towards off-target effects. The hydroxamic acid moiety can chelate intracellular metal ions or inhibit other metalloenzymes, leading to cellular responses independent of HDAC inhibition.[15]
Troubleshooting Steps:
-
Validate On-Target Engagement: First, confirm that your inhibitor is engaging the intended HDAC target at the concentration used. A cell-based HDAC activity assay or a Western blot for acetylation of a known substrate (e.g., a specific histone mark for a nuclear HDAC) can verify this.[16][17]
-
Check for Tubulin Hyperacetylation: Perform a Western blot for acetylated α-tubulin. A significant increase suggests potent inhibition of HDAC6, which can affect microtubule dynamics, cell division, and morphology.[7][18] This is a very common off-target effect for pan-HDAC inhibitors.[19]
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of your inhibitor. An ideal control lacks the hydroxamic acid group but retains the rest of the scaffold.[15] If the phenotype disappears with the negative control, it suggests the effect is mediated by the metal-chelating properties of the hydroxamic acid, either through on-target or off-target metalloenzyme inhibition.[15]
-
Perform a Dose-Response Analysis: Unexpected toxicity at low concentrations can indicate potent off-target activity. Determine the IC50 for cytotoxicity and compare it to the IC50 for target inhibition. A narrow window between efficacy and toxicity often suggests off-target issues.
-
Consider Proteome-Wide Profiling: For a comprehensive analysis, techniques like Cellular Thermal Shift Assay (CETSA) or Thermal Proteome Profiling (TPP) can identify the full spectrum of proteins that bind to your inhibitor in intact cells, revealing unexpected off-targets.[20][21]
Problem 2: My Class I-selective HDAC inhibitor is causing a significant increase in tubulin acetylation.
Answer 2: This observation suggests that your inhibitor may not be as selective as presumed, or that there are indirect effects on tubulin acetylation.
Troubleshooting Steps:
-
Review Selectivity Data: Check the literature for comprehensive selectivity profiling of your inhibitor. Many compounds described as "selective" may still have activity against other isoforms, like HDAC6, at the concentrations used in cell-based experiments.[13]
-
Perform a Dose Titration: Lower the concentration of the inhibitor. Off-target effects are often concentration-dependent. Determine the lowest concentration that gives you the desired on-target effect (e.g., histone hyperacetylation) without significantly affecting tubulin acetylation.
-
Investigate Indirect Mechanisms: Inhibition of certain Class I HDACs, such as HDAC3, has been shown to indirectly modulate tubulin acetylation levels in a complex, concentration- and time-dependent manner.[22] This could be a biological network effect rather than direct inhibition of HDAC6.
-
Compare with a Different Selective Inhibitor: Use another structurally distinct inhibitor with reported selectivity for the same Class I HDAC. If the tubulin effect is not replicated, it suggests the first compound has an off-target liability.
Quantitative Data on Off-Target Effects
The promiscuity of the hydroxamic acid moiety means that many inhibitors affect multiple targets. Below is a summary of reported inhibitory activities for common hydroxamic acid-based inhibitors against intended targets and selected off-targets. Note that IC50 values can vary significantly based on assay conditions.
| Inhibitor | Primary Target(s) | Off-Target Example | Off-Target IC50 / Ki | On-Target IC50 / Ki | Reference(s) |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | MBLAC2 | ~110 nM | 1-25 nM (HDACs 1, 2, 3, 6) | [6] |
| hERG Channel | 322 nM | [11] | |||
| Tyrosinase | ~100-200 nM | [6] | |||
| Panobinostat (LBH-589) | Pan-HDAC (Class I, II, IV) | Phenylalanine Hydroxylase | Potent, competitive | 0.6-25 nM (HDACs 1, 2, 3, 6) | [6] |
| MBLAC2 | ~18 nM | [13] | |||
| Tyrosinase | ~100-200 nM | [6] | |||
| Belinostat (PXD101) | Pan-HDAC (Class I, II, IV) | MBLAC2 | ~33 nM | Sub-µM range for most HDACs | [13] |
| PCI-34051 | HDAC8 | Neuroprotection (HDAC8-independent) | Neuroprotective effect observed | 20 µM (HDAC1), 31 µM (HDAC2) | [15][23] |
| Tubastatin A | HDAC6 | Histone Acetylation | Increased at higher doses | 0.091 µM (in NanoBRET assay) | [24][25] |
Experimental Protocols & Visualizations
Diagram 1: The Hydroxamic Acid Off-Target Mechanism
Caption: Logical flow of hydroxamic acid-based off-target effects.
Protocol 1: Kinase Inhibitor Profiling Assay (Luminescence-Based)
This protocol provides a general workflow to screen an HDAC inhibitor for off-target kinase activity using a luminescence-based ADP detection platform.[26][27]
Objective: To determine the IC50 of a hydroxamic acid-based HDAC inhibitor against a panel of purified kinases.
Materials:
-
HDAC inhibitor compound
-
DMSO (for compound dilution)
-
Purified active kinases (commercial panels are available)
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation: Prepare a serial dilution of the HDAC inhibitor in DMSO. A typical starting concentration for the highest dose might be 10-100 µM. Also, prepare a DMSO-only control (vehicle).
-
Kinase Reaction Setup: a. In each well of the microplate, add the kinase reaction buffer. b. Add the diluted HDAC inhibitor or DMSO vehicle to the appropriate wells. c. Add the specific kinase enzyme to each well. It is crucial to use an amount of enzyme that results in ~10-30% ATP consumption in the linear range of the reaction.[26] d. To initiate the reaction, add a mix of the kinase-specific substrate and ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The time should be within the linear phase of the enzyme reaction.
-
Detection: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a detection reagent to convert ADP to ATP, which then drives a luciferase reaction. b. Incubate as required by the kit instructions (e.g., 40 minutes at room temperature).
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: a. Normalize the data: Set the DMSO control (no inhibitor) as 100% activity and a "no enzyme" or potent inhibitor control as 0% activity. b. Plot the normalized kinase activity against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Diagram 2: Troubleshooting Workflow for Unexpected Phenotypes
Caption: A step-by-step workflow to diagnose unexpected results.
Protocol 2: Western Blot for α-Tubulin Acetylation
This protocol details the steps to assess the impact of an HDAC inhibitor on the acetylation status of α-tubulin, a primary substrate of HDAC6.[18][22]
Objective: To qualitatively or semi-quantitatively measure changes in acetylated α-tubulin levels in cells treated with an HDAC inhibitor.
Materials:
-
Cell culture reagents
-
HDAC inhibitor of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-acetyl-α-Tubulin (Lys40)
-
Primary antibody: anti-α-Tubulin or anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Treatment: a. Plate cells and allow them to adhere overnight. b. Treat cells with various concentrations of the HDAC inhibitor and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours). Include a known HDAC6 inhibitor (e.g., Tubastatin A) as a positive control.[8]
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse cells directly on the plate with ice-cold lysis buffer. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel to separate proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against acetyl-α-Tubulin (e.g., at 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g., total α-Tubulin or β-actin). d. Quantify the band intensities using software like ImageJ. Normalize the acetylated tubulin signal to the loading control signal to determine the relative change across different treatment conditions.
Diagram 3: Experimental Workflow for Off-Target Identification
Caption: A phased approach for comprehensive off-target profiling.
References
- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. air.unimi.it [air.unimi.it]
- 5. Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
- 10. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The potential of panobinostat as a treatment option in patients with relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Thermal profiling reveals phenylalanine hydroxylase as an off-target of panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Histone deacetylase 3 indirectly modulates tubulin acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 27. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing Elevenostat Dosage to Minimize In Vivo Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective HDAC11 inhibitor, Elevenostat. The information provided is intended to assist in the design and execution of in vivo experiments, with a focus on optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of histone deacetylase 11 (HDAC11) with an IC50 of 0.235 µM.[1] Its primary mechanism of action involves the inhibition of HDAC11's enzymatic activity, leading to an increase in the acetylation of histone and non-histone proteins. In multiple myeloma models, this has been shown to induce apoptosis.[1] One key non-histone target is the transcription factor IRF4. By inhibiting HDAC11, this compound leads to the hyperacetylation of IRF4, which impairs its function and contributes to the death of multiple myeloma cells.[2]
Q2: What is a recommended starting dose for in vivo studies with this compound?
In a mouse model of multiple myeloma, this compound was shown to be effective and well-tolerated at doses of 1 mg/kg and 10 mg/kg administered via intraperitoneal (i.p.) injection.[1] For initial studies, a dose within this range is a reasonable starting point. However, the optimal dose will depend on the specific animal model, tumor type, and experimental endpoint. A dose-finding study is recommended to determine the most effective and well-tolerated dose for your specific application.
Q3: What is the known in vivo toxicity profile of this compound?
Q4: What are the potential toxicities associated with HDAC inhibitors as a class?
While selective HDAC11 inhibitors are expected to have a better safety profile than pan-HDAC inhibitors, it is prudent to be aware of the class-wide toxicities.[3] Common adverse effects observed with pan-HDAC inhibitors in clinical and preclinical studies include:
-
Hematologic: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are common.[4]
-
Gastrointestinal: Nausea, vomiting, diarrhea, and anorexia are frequently reported.[4]
-
Constitutional: Fatigue is a very common side effect.[4]
-
Cardiac: Some HDAC inhibitors have been associated with electrocardiogram (ECG) changes, including QTc interval prolongation.[5]
-
Hepatic: Elevations in liver transaminases have been observed.[4]
Q5: How can I monitor for potential toxicity in my in vivo experiments?
Regular monitoring of the animals is crucial. Key parameters to observe include:
-
Body weight: A significant drop in body weight can be an early indicator of toxicity.
-
Clinical signs: Observe for changes in behavior, posture, activity levels, and grooming.
-
Complete Blood Count (CBC): Monitor for thrombocytopenia, neutropenia, and anemia.
-
Serum Chemistry: Assess liver function (ALT, AST) and kidney function (BUN, creatinine).
-
Histopathology: At the end of the study, perform a histopathological examination of major organs to identify any tissue damage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected animal weight loss or signs of distress | - Dose is too high.- Formulation or administration issues.- Off-target effects. | - Reduce the dose of this compound.- Verify the formulation and ensure proper administration technique.- Monitor blood parameters and consider histopathology to identify affected organs. |
| Lack of anti-tumor efficacy | - Dose is too low.- Insufficient target engagement.- Tumor model is resistant to HDAC11 inhibition.- Issues with drug stability or delivery. | - Perform a dose-escalation study to find a more effective dose.- Assess target engagement by measuring histone acetylation in tumor tissue.- Confirm HDAC11 expression in your tumor model.- Ensure proper storage and handling of this compound and verify the administration route is appropriate. |
| Inconsistent results between animals | - Variability in drug administration.- Differences in tumor engraftment or size.- Animal health status. | - Ensure consistent and accurate dosing for all animals.- Randomize animals into treatment groups based on tumor size.- Closely monitor the health of all animals throughout the study. |
| Difficulty with this compound formulation | - Poor solubility. | - this compound is typically dissolved in a solvent like DMSO for stock solutions. For in vivo administration, further dilution in a vehicle such as saline or corn oil may be necessary. Always perform a small-scale solubility test with your chosen vehicle. Ensure the final concentration of the solvent (e.g., DMSO) is well-tolerated by the animals. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| MM1.S | 0.803 - 3.410 |
Data extracted from MedchemExpress product information.[1]
Table 2: In Vivo Dosing of this compound in a Mouse Multiple Myeloma Model
| Animal Model | Dosage | Administration Route | Dosing Schedule | Outcome |
| 5TGM1/C57BL/KaLwRij mouse | 1 mg/kg and 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 10 days, then every other day | Effective tumor growth inhibition, decreased serum IgG2b, prolonged survival, well-tolerated.[1] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Toxicity Assessment of this compound
-
Animal Model: Use a relevant rodent model (e.g., mice or rats).
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (e.g., a low, medium, and high dose). The dose range should be selected based on available efficacy data and the need to identify a potential MTD.
-
Administration: Administer this compound via the intended clinical route, if known, or a common preclinical route such as intraperitoneal (i.p.) or oral (p.o.) gavage.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Collect blood samples at baseline and at selected time points for complete blood count (CBC) and serum chemistry analysis.
-
-
Necropsy and Histopathology: At the end of the study (e.g., 14 or 28 days), perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, etc.) for histopathological examination.
Protocol 2: Monitoring Target Engagement of this compound In Vivo
-
Tissue Collection: Collect tumor and/or relevant normal tissues from treated and control animals at various time points after this compound administration.
-
Protein Extraction: Prepare protein lysates from the collected tissues.
-
Western Blot Analysis:
-
Perform Western blotting on the protein lysates.
-
Probe with antibodies specific for acetylated histones (e.g., acetyl-Histone H3 or acetyl-Histone H4) to assess the level of histone acetylation. An increase in acetylation in the this compound-treated groups compared to the vehicle control indicates target engagement.
-
Use an antibody against a total histone protein (e.g., Histone H3) as a loading control.
-
Mandatory Visualizations
Caption: HDAC11 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing in vivo toxicity and efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to avoid degradation of Elevenostat in experimental setups
Welcome to the technical support center for Elevenostat. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in experimental setups and to mitigate its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as JB3-22) is a selective inhibitor of histone deacetylase 11 (HDAC11).[1][2] Its primary mechanism of action is to bind to the active site of the HDAC11 enzyme, thereby preventing it from removing acetyl groups from its substrate proteins. This leads to an increase in the acetylation of these proteins, which can in turn modulate gene expression and other cellular processes.
Q2: What are the main applications of this compound in research?
This compound is primarily used in cancer research, particularly in studies related to multiple myeloma, where it has been shown to induce apoptosis (programmed cell death) in cancer cells.[1][2][3] It is also utilized in immunology research to study the function of regulatory T cells and in developmental biology to investigate oocyte maturation.[1]
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to prevent the degradation of this compound. For long-term storage, the lyophilized powder should be kept at -20°C in a desiccated environment, where it can be stable for up to 36 months.[4] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also recommended to protect this compound from air and light.
Q4: In which solvents can I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] For preparing stock solutions, it is advisable to dissolve the compound in DMSO at a concentration of 10 mM or higher.
Q5: Is this compound sensitive to particular experimental conditions?
Yes, as a hydroxamic acid derivative, this compound is sensitive to conditions that can promote hydrolysis and oxidation. Prolonged exposure to acidic or basic aqueous solutions, high temperatures, and oxidizing agents should be avoided. It is also noted to be air-sensitive.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on preventing and troubleshooting its degradation.
Issue 1: I am observing a decrease in the activity of my this compound stock solution over time.
Possible Causes:
-
Improper Storage: Stock solutions may have been stored at an inappropriate temperature or for longer than the recommended duration.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of the compound.
-
Exposure to Air and Light: this compound is sensitive to air and light, which can cause oxidation.
-
Hydrolysis: If the stock solution was prepared in an aqueous buffer, hydrolysis of the hydroxamic acid group may have occurred.
Solutions:
-
Verify Storage Conditions: Ensure that stock solutions are stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes immediately after preparation.
-
Protect from Air and Light: Store stock solutions in tightly sealed vials, and for light-sensitive compounds, use amber vials or wrap the vials in foil.
-
Use Anhydrous Solvents: Prepare stock solutions in anhydrous DMSO to minimize the risk of hydrolysis.
Issue 2: My experimental results are inconsistent, suggesting that this compound is degrading in my cell culture medium.
Possible Causes:
-
Hydrolysis in Aqueous Media: The hydroxamic acid group of this compound is susceptible to hydrolysis in aqueous solutions like cell culture media, especially over long incubation periods.
-
Interaction with Media Components: Certain components in the cell culture medium could potentially accelerate the degradation of the compound.
-
Temperature and pH of Incubation: Standard cell culture conditions (37°C, physiological pH) can contribute to the gradual degradation of sensitive compounds.
Solutions:
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the exposure of this compound to degradative conditions.
-
Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Do not store the compound in aqueous solutions for extended periods.
-
pH Considerations: While cell culture media pH is generally stable, ensure that any supplements or treatments do not significantly alter the pH, as this can affect the stability of hydroxamic acids.
-
Run Appropriate Controls: Include a "time-zero" control where the cells are lysed immediately after the addition of this compound to assess the initial effective concentration. Also, consider a positive control with a more stable HDAC inhibitor to ensure the assay is working correctly.
Issue 3: I am concerned about the potential off-target effects of this compound degradation products.
Possible Causes:
-
The primary degradation pathway for hydroxamic acids is hydrolysis to the corresponding carboxylic acid. While specific degradation products of this compound are not well-documented in the provided search results, the formation of a carboxylic acid metabolite is a likely outcome. This metabolite may have reduced or no activity as an HDAC11 inhibitor and could potentially have its own biological effects.
Solutions:
-
Purity Analysis: If significant degradation is suspected, and the necessary analytical equipment is available (e.g., HPLC, LC-MS), the purity of the this compound stock solution can be assessed.
-
Control Experiments: In critical experiments, it may be beneficial to synthesize or obtain the potential carboxylic acid degradation product and test its effect in the experimental system to rule out any confounding activities.
-
Focus on Prevention: The most effective strategy is to minimize degradation by following the recommended handling and storage procedures outlined in this guide.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 36 months[4] | Store in a desiccated environment, protected from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Protect from air and light. |
| Working Solution (in aqueous media) | 4°C | Use immediately | Highly susceptible to hydrolysis. Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the compound.
-
Aliquoting: Immediately aliquot the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Protocol 2: Treatment of Cells in Culture with this compound
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution.
-
Dilution: Serially dilute the stock solution to the final desired concentrations in fresh, pre-warmed cell culture medium. Perform dilutions immediately before adding to the cells.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired experimental duration. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at appropriate intervals to maintain a more consistent concentration of the active compound.
-
Downstream Analysis: Following incubation, proceed with the planned downstream analysis (e.g., cell viability assay, western blotting, etc.).
Visualizations
Caption: Simplified HDAC11 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound to minimize degradation.
Caption: Logical workflow for troubleshooting issues related to this compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma [insight.jci.org]
- 4. adooq.com [adooq.com]
- 5. glpbio.com [glpbio.com]
Navigating Inconsistent Results in Elevenostat Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Elevenostat, a selective HDAC11 inhibitor. By offering insights into potential sources of variability and providing standardized protocols, we aim to enhance the reproducibility and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are we observing significant variability in the IC50 value of this compound across different experiments?
A1: Inconsistent IC50 values for this compound can stem from several factors related to the assay conditions. Published studies have highlighted that the inhibitory potency of HDAC inhibitors, including this compound, can appear inconsistent due to differences in experimental setups.[1] Key factors to consider include:
-
Substrate Specificity: HDAC11 exhibits significantly higher activity as a defatty-acylase compared to its deacetylase activity.[2] Assays using acetylated substrates may not accurately reflect this compound's potency and can lead to variability.[1] The use of myristoylated or other long-chain fatty-acylated substrates is recommended for higher accuracy.
-
Enzyme Purity: Commercially available HDAC11 preparations may have suboptimal purity. Contamination with other HDAC isoforms that are more active against acetylated substrates can lead to inaccurate IC50 measurements and the appearance of inconsistent inhibition.[1]
-
Assay Conditions: Variations in pH, the presence of additives like bovine serum albumin (BSA), detergents, and substrate concentration can all influence the apparent IC50 value.[1]
Q2: What is the recommended type of substrate for an this compound HDAC11 inhibition assay?
A2: Given that HDAC11 has a strong preference for removing long-chain fatty acyl groups, it is crucial to use a substrate that reflects this activity for accurate and consistent results.[2] While historically acetylated substrates have been used for many HDACs, they are poorly processed by HDAC11 and can lead to misleading results.[1] For robust HDAC11 activity and inhibition assays, a substrate with a long-chain fatty acyl group, such as a myristoylated peptide, is optimal.[1] A continuous fluorescence-based assay using an internally quenched peptide derivative with a fatty acyl moiety has also been shown to be specific and efficient for HDAC11.[3]
Q3: We are not observing the expected apoptotic effect of this compound on our cell line. What could be the reason?
A3: The pro-apoptotic effects of HDAC inhibitors can be cell-type specific. While this compound has been shown to induce apoptosis in multiple myeloma cells[4], the sensitivity of other cell lines may vary. Consider the following:
-
Cell Line Sensitivity: Malignant cells often show higher sensitivity to the pro-apoptotic effects of HDAC inhibitors.[5] The specific genetic and epigenetic background of your cell line will influence its response.
-
Concentration and Exposure Time: Ensure that the concentration and duration of this compound treatment are appropriate for your cell line. The reported effective concentration for inducing apoptosis in MM1.S cells is 750 nM for 48 hours.[4]
-
Mechanism of Action: HDAC inhibitors can induce apoptosis through various pathways, including the regulation of Bcl-2 and caspase pathways.[6] It may be beneficial to investigate key markers in these pathways to determine if the pathway is being engaged in your system.
Q4: Can this compound affect signaling pathways other than histone deacetylation?
A4: Yes. While the primary mechanism involves the inhibition of HDAC11's enzymatic activity, this has downstream effects on various signaling pathways. HDAC11 inhibition has been shown to increase the expression of IL-10 and downregulate IL-12, thereby playing a role in immune modulation and tolerance.[2] HDAC inhibitors, in general, can regulate pathways related to Myc, TGF-β, TNF, and caspases, leading to decreased cellular proliferation and induction of apoptosis.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate wells of an activity assay | Inconsistent pipetting, especially of viscous enzyme or substrate solutions. | Use calibrated pipettes and pre-wet the tips. Ensure thorough mixing of reagents. |
| Poor quality or degradation of reagents. | Use fresh reagents and store them according to the manufacturer's instructions. This compound stock solutions are stable for 6 months at -80°C and 1 month at -20°C.[4] | |
| Low signal-to-noise ratio in a fluorescence-based assay | Suboptimal substrate concentration or assay buffer composition. | Optimize the substrate concentration to be near the Km value. Screen different buffer conditions (pH, salt concentration) to find the optimal for enzyme activity. |
| Incorrect excitation/emission wavelengths for the fluorophore. | Verify the spectral properties of your fluorogenic substrate and set the plate reader to the correct wavelengths. | |
| This compound appears less potent than expected | Use of an inappropriate (e.g., acetylated) substrate. | Switch to a long-chain fatty-acylated substrate, such as a myristoylated peptide, to better reflect HDAC11's natural activity.[1] |
| Presence of interfering substances in the compound stock (e.g., DMSO). | Ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that inhibits enzyme activity (typically <1%). | |
| Inconsistent in vivo anti-tumor effects | Issues with drug formulation, administration route, or dosing schedule. | For in vivo studies in mouse models of multiple myeloma, a reported effective regimen is intraperitoneal injection of 1-10 mg/kg daily for the first 10 days, followed by every other day.[4] Ensure proper solubilization and administration of the compound. |
| High biological variability between animals. | Increase the number of animals per group to ensure statistical power. Monitor animal health and body weight to assess for toxicity.[4] |
Experimental Protocols
Protocol: In Vitro HDAC11 Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound on HDAC11 using a fluorescence-based assay with a myristoylated peptide substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
HDAC11 Enzyme: Dilute recombinant human HDAC11 to the desired working concentration in assay buffer. Keep the enzyme on ice.
-
Substrate: Prepare a stock solution of a myristoylated, fluorogenic peptide substrate (e.g., based on a known HDAC11 target sequence) in DMSO. Dilute to the working concentration in assay buffer.
-
This compound: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Developer Solution: Prepare the developer solution (containing a protease like trypsin) according to the manufacturer's instructions for the specific fluorogenic substrate.
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 20 µL of diluted HDAC11 enzyme to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the diluted substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive control (enzyme and substrate without inhibitor) and negative control (no enzyme).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Key Concepts
Caption: General mechanism of HDAC inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Elevenostat Cell Permeability
Welcome to the technical support center for Elevenostat, a selective HDAC11 inhibitor. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its cell permeability during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as JB3-22) is a selective inhibitor of histone deacetylase 11 (HDAC11), with an IC50 of 0.235 µM.[1][2][3][4] Its primary mechanism involves the inhibition of HDAC11, which leads to an increase in the acetylation of HDAC11 target proteins. This can induce apoptosis in cancer cells, such as multiple myeloma, and has been shown to have anti-tumor effects.[1][5]
Q2: Are there known cell permeability issues with this compound?
While extensive public data on this compound's specific cell permeability challenges is limited, some studies suggest that the inhibitory capacity of this compound on certain substrates can be very low.[6] It is a common challenge for small molecule inhibitors to achieve optimal intracellular concentrations. Factors that can influence a molecule's ability to cross the cell membrane include its size, polarity, and charge.[7][8] Researchers may therefore encounter variability in experimental outcomes that could be attributed to suboptimal cell permeability.
Q3: What are the general factors that influence the cell permeability of a small molecule like this compound?
Several key factors govern the passive diffusion of small molecules across the cell membrane:
-
Size and Molecular Weight: Smaller molecules generally exhibit higher permeability.[7]
-
Polarity and Lipophilicity: A balance is crucial. While the lipid bilayer of the cell membrane favors the passage of lipophilic (fat-soluble) molecules, the molecule must also have sufficient aqueous solubility to be transported to the cell surface.[9]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can decrease permeability by increasing the molecule's affinity for the aqueous environment over the lipid membrane.[10]
-
Charge: Charged molecules typically have very low passive permeability across the lipid bilayer.[7][8]
Troubleshooting Guide: Improving this compound's Intracellular Efficacy
This guide provides potential strategies and experimental workflows to address suspected issues with this compound's cell permeability.
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This could be due to insufficient intracellular concentrations of the compound.
Suggested Solutions & Experimental Workflows:
-
Optimize Solubilization and Formulation:
-
DMSO Stock Concentration: Ensure this compound is fully dissolved in a high-quality, anhydrous DMSO stock solution. Per supplier recommendations, a concentration of 250 mg/mL in DMSO is achievable with ultrasonic assistance.[4] Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[4]
-
Working Concentration Dilution: When preparing working concentrations, ensure the final percentage of DMSO in the cell culture medium is non-toxic to your cell line (typically ≤ 0.5%).
-
-
Employ a Prodrug Strategy:
-
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body or cells.[11] This approach can be used to temporarily mask polar functional groups that hinder cell membrane passage.[10]
-
Workflow for Prodrug Development:
Figure 1. Workflow for developing and validating a prodrug of this compound.
-
-
Utilize a Nanoparticle Delivery System:
-
Encapsulating this compound in nanoparticles can facilitate its entry into cells, protect it from degradation, and allow for controlled release.[12][13][14] This has proven effective for other HDAC inhibitors like Belinostat and Entinostat.[15][16]
-
Workflow for Nanoparticle Formulation and Testing:
-
Issue 2: How to quantitatively assess the cell permeability of this compound or its derivatives.
To systematically improve cell permeability, it is essential to quantify it.
Suggested Experimental Protocols:
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Principle: This is a high-throughput, cell-free assay that measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It provides a measure of passive membrane transport.
-
Protocol Outline:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Add the this compound solution to the donor wells and buffer to the acceptor wells.
-
Incubate for a defined period (e.g., 4-18 hours).
-
Measure the concentration of this compound in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the permeability coefficient (Pe).
-
Caco-2 Permeability Assay:
-
Principle: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium with tight junctions, mimicking the human intestinal barrier. It assesses both passive diffusion and active transport.
-
Protocol Outline:
-
Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and monolayer formation.
-
Verify monolayer integrity using transepithelial electrical resistance (TEER) measurements.
-
Add this compound to the apical (donor) side.
-
Take samples from the basolateral (acceptor) side at various time points.
-
Quantify the amount of this compound transported using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Data Presentation:
The results from these assays can be summarized to compare different formulations or prodrugs of this compound.
Compound/Formulation PAMPA Permeability (Pe) (10⁻⁶ cm/s) Caco-2 Permeability (Papp) (10⁻⁶ cm/s) This compound (Control) Illustrative Value: 1.5 Illustrative Value: 0.8 This compound Prodrug A Illustrative Value: 8.2 Illustrative Value: 5.1 This compound-Loaded Nanoparticles Not directly measured Illustrative Value: Effective intracellular delivery observed
Note: These are illustrative values. Actual results will vary based on experimental conditions.
Issue 3: Sub-optimal in vivo efficacy despite promising in vitro results.
This discrepancy can arise from poor bioavailability, which is influenced by both solubility and permeability.
Suggested Solutions:
-
Cyclodextrin Formulation:
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility. [17][18]This can improve the overall bioavailability. However, it's important to use the minimal amount of cyclodextrin required to dissolve the drug, as excess cyclodextrin can decrease permeability by reducing the free fraction of the drug available for absorption.
[19][20] * Decision Pathway for Using Cyclodextrins:
Figure 3. Decision pathway for considering a cyclodextrin formulation.
By systematically addressing potential permeability issues through formulation and chemical modification strategies, researchers can enhance the intracellular delivery of this compound and achieve more consistent and reliable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1454902-97-6|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. glpbio.com [glpbio.com]
- 5. Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle formulations of histone deacetylase inhibitors for effective chemoradiotherapy in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC Inhibitors: Innovative Strategies for Their Design and Applications [mdpi.com]
- 15. Nanoparticles for urothelium penetration and delivery of the histone deacetylase inhibitor belinostat for treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanoencapsulation of MDM2 Inhibitor RG7388 and Class-I HDAC Inhibitor Entinostat Enhances their Therapeutic Potential Through Synergistic Antitumor Effects and Reduction of Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. pubs.acs.org [pubs.acs.org]
dealing with Elevenostat instability in long-term experiments
Welcome to the technical support center for Elevenostat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term experiments, with a focus on addressing potential instability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as JB3-22) is a selective inhibitor of Histone Deacetylase 11 (HDAC11), a class IV HDAC.[1] Its primary mechanism of action is to block the deacetylase activity of HDAC11, leading to the hyperacetylation of HDAC11 target proteins. One key substrate is the transcription factor IRF4; by inhibiting HDAC11, this compound causes IRF4 hyperacetylation, which impairs its nuclear localization and transcriptional function.[2] This can induce apoptosis in cancer cells, such as multiple myeloma.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations from various suppliers are summarized in the table below. It is important to note that this compound is sensitive to air and can undergo oxidation, so it should be stored in the dark in a tightly sealed container.[3]
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For cell culture experiments, the stock solution is then diluted to the final desired concentration in the cell culture medium. It is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in cell culture medium for long-term experiments?
Q5: What are the potential consequences of this compound degradation?
A5: Degradation of this compound can lead to a loss of its inhibitory activity against HDAC11. This can result in inconsistent or misleading experimental outcomes, particularly in long-term studies where the effective concentration of the active compound may decrease over time. The degradation products of hydroxamic acids can include carboxylic acids, which may have different biological activities or off-target effects.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or diminishing effects of this compound over time. | Degradation of this compound in the cell culture medium at 37°C. | Replace the cell culture medium with freshly diluted this compound every 24-48 hours. |
| Adsorption of the compound to plasticware. | Use low-adhesion plasticware for your experiments. | |
| High variability between replicate experiments. | Inconsistent preparation of this compound working solutions. | Prepare a large batch of the working solution and aliquot for single use to ensure consistency. |
| Repeated freeze-thaw cycles of the DMSO stock solution. | Aliquot the stock solution into single-use vials and store at -80°C to avoid degradation from multiple freeze-thaw cycles. | |
| Unexpected cellular phenotypes or off-target effects. | Formation of degradation products with their own biological activities. | If possible, analyze the purity of your this compound stock solution and consider testing for the presence of common degradation products. |
| Air oxidation of the compound. | Store the solid compound and DMSO stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3] | |
| Cells appear stressed or show signs of toxicity at expected effective concentrations. | Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low and consistent across all treatments, including vehicle controls. |
| The specific cell line is highly sensitive to HDAC inhibition. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. |
Data Presentation
Table 1: Summary of Supplier-Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder (Lyophilized) | -20°C | 2 years | [5] |
| Powder (Lyophilized) | -20°C (desiccated) | 36 months | [6] |
| In DMSO | 4°C | 2 weeks | [5] |
| In DMSO | -20°C | 1 month | [7] |
| In DMSO | -80°C | 6 months | [5][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium (e.g., RPMI-1640 or DMEM)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. The molecular weight of this compound is 315.32 g/mol .
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Under sterile conditions, dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium. For example, to prepare a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Mix the working solution thoroughly by gentle inversion.
-
Use the freshly prepared working solution immediately for treating cells.
-
Protocol 2: Long-Term Treatment of Adherent Cells with this compound
Materials:
-
Adherent cells cultured in appropriate vessels
-
Complete cell culture medium
-
This compound working solution (freshly prepared)
-
Vehicle control medium (containing the same final concentration of DMSO as the this compound working solution)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
Seed the cells at a density that will not lead to over-confluence during the course of the experiment.
-
-
Initial Treatment:
-
After allowing the cells to adhere overnight, aspirate the old medium.
-
Add the freshly prepared this compound working solution or the vehicle control medium to the respective culture vessels.
-
-
Medium Replacement:
-
Every 24 to 48 hours, aspirate the medium from all culture vessels.
-
Gently wash the cells once with sterile PBS.
-
Add freshly prepared this compound working solution or vehicle control medium.
-
-
Monitoring:
-
Monitor the cells regularly for morphological changes, viability, and the desired experimental endpoints.
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits HDAC11, leading to IRF4 hyperacetylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC11 regulates type I interferon signaling through defatty-acylation of SHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
how to control for Elevenostat's non-specific effects
Welcome to the technical support center for Elevenostat, a selective inhibitor of Histone Deacetylase 11 (HDAC11). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as JB3-22) is a small molecule inhibitor that selectively targets HDAC11, a class IV histone deacetylase.[1][2] Its primary mechanism of action involves the inhibition of the deacetylase activity of HDAC11. This has been shown to have significant effects on various cellular processes, including the induction of apoptosis in multiple myeloma cells and the regulation of immune responses.[1]
Q2: What is the reported IC50 value for this compound against HDAC11?
A2: this compound has a reported IC50 of 0.235 µM for HDAC11.[1][2]
Q3: What are the known cellular effects of this compound?
A3: In multiple myeloma cells, this compound has been shown to induce apoptosis.[1] Mechanistically, it can lead to the hyperacetylation of Interferon Regulatory Factor 4 (IRF4), a key transcription factor in plasma cell biology, by inhibiting its deacetylation by HDAC11 at lysine 103.[3] This impairs IRF4's function and contributes to the anti-myeloma effect. This compound also promotes the function of Foxp3+ regulatory T cells (Tregs), suggesting a role in immunomodulation.[4]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For use in cell culture, it is often dissolved in DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Please refer to the manufacturer's instructions for specific details on solubility and storage.
Q5: At what concentration should I use this compound in my experiments?
A5: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. In multiple myeloma cell lines, cytotoxic effects have been observed in the range of 0.803 to 3.410 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
Here are some common issues researchers may encounter when using this compound and suggestions for how to address them.
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Inconsistent inhibitor concentration. Cell passage number and confluency. Instability of the compound. | Ensure accurate and consistent dilution of the stock solution. Use cells within a consistent passage number range and at a similar confluency for all experiments. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Observed phenotype does not match expectations from HDAC11 knockdown | Off-target effects of this compound. The inhibitor may not fully recapitulate the effects of genetic knockdown due to differences in the mechanism of action (protein still present vs. absent). | Perform control experiments to validate on-target effects (see Experimental Protocols section). Use at least two structurally distinct HDAC11 inhibitors to confirm that the observed phenotype is not due to a specific chemical scaffold. Compare the phenotype with that observed using siRNA or shRNA against HDAC11. |
| No observable effect at expected concentrations | Poor cell permeability. Rapid metabolism of the compound. Incorrect assessment of the biological readout. | Confirm target engagement within the cell using a Cellular Thermal Shift Assay (CETSA) (see Experimental Protocols section). Increase the concentration or incubation time. Ensure that the chosen assay is sensitive enough to detect the expected biological change. |
| High levels of cytotoxicity in control cells | DMSO concentration is too high. The compound has inherent off-target toxicity at the concentration used. | Ensure the final DMSO concentration in your culture medium is low (typically ≤0.1%) and include a vehicle-only (DMSO) control in all experiments. Perform a dose-response curve to identify a non-toxic working concentration. |
Data Presentation: Selectivity of HDAC11 Inhibitors
| Inhibitor | HDAC11 IC50 (µM) | Selectivity Notes |
| This compound | 0.235[1][2] | Described as a "selective" HDAC11 inhibitor, though some studies suggest limited selectivity.[5] |
| SIS17 | 0.83[6][7][8] | Reported to not inhibit other HDACs.[6][7] |
| FT895 | 0.74[9] | Shows greater than 1000-fold selectivity against other HDAC family members.[10] However, one study reported some inhibition of HDAC4 (IC50 25 µM) and HDAC8 (IC50 9.2 µM).[9] |
Experimental Protocols
To control for non-specific effects of this compound, it is crucial to perform rigorous validation experiments. Below are detailed protocols for key experiments.
On-Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment: Treat your cells of interest with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler.[11]
-
Lysis: After heating, lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Measure the protein concentration of the soluble fraction.
-
Perform SDS-PAGE and Western blotting using a specific antibody against HDAC11.
-
Quantify the band intensities to determine the amount of soluble HDAC11 at each temperature.
-
-
Data Analysis: Plot the percentage of soluble HDAC11 against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Comparison with Genetic Knockdown (siRNA/shRNA)
Comparing the phenotype induced by this compound with that of HDAC11 knockdown is a critical control to ensure the observed effects are on-target.
Protocol:
-
Transfection/Transduction: Transfect or transduce your cells with a validated siRNA or shRNA targeting HDAC11. Include a non-targeting control siRNA/shRNA.
-
Verification of Knockdown: After 48-72 hours, confirm the knockdown of HDAC11 at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Phenotypic Assay: Perform your phenotypic assay of interest (e.g., cell viability, apoptosis, gene expression) on the knockdown and control cells.
-
Inhibitor Treatment: In parallel, treat wild-type cells with this compound at the desired concentration and a vehicle control.
-
Comparison: Compare the phenotype observed in the HDAC11 knockdown cells with that of the this compound-treated cells. A similar phenotype provides strong evidence that the effect of this compound is mediated through the inhibition of HDAC11.
Use of a Structurally Unrelated HDAC11 Inhibitor
To rule out the possibility that the observed phenotype is due to the chemical scaffold of this compound rather than its inhibition of HDAC11, it is advisable to use a structurally distinct HDAC11 inhibitor as a control.
Protocol:
-
Select a Control Inhibitor: Choose a well-characterized, structurally different HDAC11 inhibitor (e.g., SIS17 or FT895).
-
Dose-Response: Perform a dose-response experiment for the control inhibitor to determine its optimal working concentration in your system.
-
Phenotypic Assay: Conduct your phenotypic assay using both this compound and the control inhibitor at their respective optimal concentrations.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of HDAC11 inhibition by this compound.
Caption: Logical workflow for validating on-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone/protein deacetylase 11 targeting promotes Foxp3+ Treg function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
Elevenostat vs. SIS17: A Comparative Guide to HDAC11 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of specific enzymes and for the development of targeted therapeutics. This guide provides a detailed comparison of two prominent histone deacetylase 11 (HDAC11) inhibitors, Elevenostat and SIS17, with a focus on their selectivity profiles, supported by experimental data.
Histone deacetylase 11 (HDAC11) is the sole member of the class IV HDAC family and has emerged as a promising therapeutic target in oncology, immunology, and metabolic diseases. Its unique substrate specificity, which includes fatty-acylated proteins, distinguishes it from other HDAC isoforms. Consequently, the development of selective HDAC11 inhibitors is of significant interest. This guide compares two such inhibitors, this compound and SIS17, to aid researchers in selecting the appropriate tool for their studies.
Potency at a Glance: this compound Shows Higher In Vitro Activity
In terms of direct inhibitory action on HDAC11, this compound demonstrates greater potency in biochemical assays. The reported half-maximal inhibitory concentration (IC50) for this compound against HDAC11 is 0.235 µM[1][2]. In comparison, SIS17 exhibits an IC50 value of 0.83 µM for HDAC11[3][4][5]. While both compounds are effective inhibitors, this compound shows a nearly 3.5-fold higher potency in vitro.
Selectivity Profile: SIS17 Demonstrates Superior Selectivity
A critical parameter for a chemical probe is its selectivity for the intended target over other related proteins. In this regard, SIS17 exhibits a more well-documented and superior selectivity profile compared to this compound.
Experimental data demonstrates that SIS17 is highly selective for HDAC11. It has been shown to have no significant inhibitory activity against representatives from other HDAC classes, including HDAC1 (class I), HDAC4 (class IIa), and HDAC8 (class I), even at concentrations as high as 100 µM. Furthermore, SIS17 does not inhibit the class III NAD+-dependent sirtuins SIRT1, SIRT2, SIRT3, and SIRT6 at this high concentration[3]. This high degree of selectivity is a significant advantage in studies aiming to specifically probe the function of HDAC11 without confounding off-target effects.
While this compound is described as an HDAC11-selective inhibitor, comprehensive public data detailing its inhibitory activity against a broad panel of other HDAC isoforms is less readily available. Without such comparative data, the full selectivity profile of this compound remains less defined than that of SIS17.
Comparative Inhibitory Data
| Inhibitor | Target | IC50 (µM) | Selectivity Notes |
| This compound | HDAC11 | 0.235[1][2] | Described as HDAC11-selective, but comprehensive selectivity panel data is not widely published. |
| SIS17 | HDAC11 | 0.83[3][4][5] | Highly selective; no significant inhibition of HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, and SIRT6 at 100 µM[3]. |
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust experimental protocols. Below are outlines of typical assays used in the characterization of HDAC inhibitors.
Biochemical HDAC Inhibitory Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of a purified HDAC enzyme by 50%.
-
Enzyme and Substrate Preparation: Recombinant human HDAC11 is purified. A fluorogenic substrate, often an acetylated peptide, is prepared in an appropriate assay buffer.
-
Inhibitor Dilution: A serial dilution of the test inhibitor (this compound or SIS17) is prepared.
-
Reaction Incubation: The purified HDAC11 enzyme is incubated with the various concentrations of the inhibitor for a defined period.
-
Enzymatic Reaction: The fluorogenic substrate is added to initiate the enzymatic reaction. The HDAC enzyme removes the acetyl group from the substrate.
-
Development and Detection: A developer solution is added, which proteolytically cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
Cellular Assay for HDAC Inhibitor Selectivity
Cell-based assays are crucial to confirm that the observed selectivity in biochemical assays translates to a cellular context.
-
Cell Culture: A suitable cell line is cultured and seeded in microplates.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the HDAC inhibitor for a specific duration.
-
Assessment of Target Engagement: To assess the inhibition of specific HDAC classes, the acetylation status of known substrates is measured. For example, inhibition of class I and IIb HDACs can be monitored by the acetylation of histone H3 and α-tubulin, respectively, via Western blotting.
-
Cell Viability/Proliferation Assay: To assess off-target cytotoxic effects, a cell viability assay (e.g., MTT or CellTiter-Glo) is performed in parallel.
-
Data Analysis: The levels of acetylated proteins are quantified and compared to vehicle-treated controls. A selective inhibitor should only alter the acetylation of substrates of its target HDAC.
HDAC11 Signaling Pathway
HDAC11 plays a crucial role in various cellular processes, including the regulation of immune responses and metabolism. Understanding its signaling context is vital for interpreting the effects of its inhibitors. One key pathway involves the regulation of the transcription factor Foxp3, a master regulator of regulatory T cells (Tregs).
Caption: HDAC11-mediated deacetylation of Foxp3 and its inhibition by this compound and SIS17.
Conclusion
Both this compound and SIS17 are valuable tools for studying the function of HDAC11.
-
This compound is a more potent inhibitor of HDAC11 in vitro, making it suitable for applications where high potency is the primary consideration. However, researchers should be mindful of the less characterized selectivity profile and consider potential off-target effects.
-
SIS17 stands out for its superior and well-documented selectivity. For studies where a precise understanding of the biological consequences of HDAC11 inhibition is critical, and to minimize the risk of off-target effects, SIS17 is the recommended choice.
The selection between this compound and SIS17 will ultimately depend on the specific experimental goals. For target validation and mechanistic studies where selectivity is paramount, SIS17 is the more robust option. For screening applications where higher potency might be advantageous, this compound could be considered, with the caveat that further characterization of its selectivity may be required.
References
A Comparative Analysis of Elevenostat and Pan-HDAC Inhibitors: A Guide for Researchers
Histone deacetylase (HDAC) inhibitors have emerged as a significant class of epigenetic drugs in oncology. These agents disrupt the enzymatic activity of HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This modulation can restore the expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3] While many inhibitors possess broad activity against multiple HDAC enzymes (pan-HDAC inhibitors), a growing interest lies in developing isoform-selective inhibitors to potentially enhance therapeutic windows and reduce off-target effects.
This guide provides a comparative analysis of Elevenostat, a selective HDAC11 inhibitor, and several prominent pan-HDAC inhibitors, including Panobinostat, Vorinostat, and Belinostat. The comparison focuses on inhibitory activity, preclinical efficacy, and mechanisms of action, supported by experimental data and protocols for key assays.
Data Presentation: Inhibitor Profiles and Efficacy
The following tables summarize the quantitative data for this compound and selected pan-HDAC inhibitors, highlighting differences in their enzymatic inhibition and cellular potency.
Table 1: Comparative Inhibitory Activity against HDAC Isoforms
| Inhibitor | Type | Target Class(es) | IC₅₀ (HDAC1) | IC₅₀ (HDAC6) | IC₅₀ (HDAC11) | Other IC₅₀ Values |
| This compound | Selective | Class IV | - | - | 235 nM[4][5] | - |
| Panobinostat | Pan-Inhibitor | Class I, II, IV | <13.2 nM[6] | <13.2 nM[6] | 0.37 nM[7] | Broadly potent against Class I, II, IV HDACs[6] |
| Vorinostat | Pan-Inhibitor | Class I, II, IV | 10 nM[7] | - | Inhibits[7] | HDAC2, HDAC3 also inhibited[7] |
| Belinostat | Pan-Inhibitor | Pan | 27 nM (cell-free assay)[8] | - | - | Broad activity against most HDACs |
| Abexinostat | Pan-Inhibitor | Pan | Inhibits (nM range)[9] | Inhibits (nM range)[9] | - | Inhibits HDAC2, 3, 8, 10 in nM range[9] |
| Pracinostat | Pan-Inhibitor | Class I, II, IV | 40-140 nM (range)[7] | Inhibits[10] | Inhibits[10] | Broadly targets Class I, II, and IV enzymes[10] |
Table 2: Comparative In Vitro Anti-Proliferative Activity
| Inhibitor | Cancer Type | Cell Line(s) | IC₅₀ / Activity |
| This compound | Multiple Myeloma | MM1.S, others | 0.803 - 3.410 µM[4] |
| Panobinostat | Hematological Cancers | Various | LD₉₀: 14 - 57.5 nM[6] |
| Non-Small Cell Lung Cancer | Various | IC₅₀: 5 - 100 nM[3] | |
| Vorinostat | B-cell Lymphoma | Various | Median IC₅₀: 306 nM[10] |
| Belinostat | Various Cancers | A2780, HCT116, etc. | IC₅₀: 0.2 - 0.66 µM[8] |
| Thyroid Cancer | BHP2-7, Cal62, SW1736 | Induces apoptosis at 50 µM[11] | |
| Abexinostat | Non-Hodgkin Lymphoma | Various | ORR: 28% in Phase II study[12] |
| Pracinostat | B-cell Lymphoma | Various | Median IC₅₀: 243 nM[10] |
Table 3: Comparative In Vivo Efficacy in Preclinical Models
| Inhibitor | Cancer Model | Administration | Key Findings |
| This compound | Multiple Myeloma (mouse) | 1-10 mg/kg; i.p. | Inhibited tumor growth, prolonged survival[4] |
| Panobinostat | Multiple Myeloma (mouse) | 5-20 mg/kg; i.p. | Decreased tumor burden, improved survival[3] |
| Abexinostat | Colon Tumor Xenograft (mouse) | - | Significantly reduced tumor growth[9] |
| Pracinostat | AML Xenograft (mouse) | 25-50 mg/kg/day | Significant inhibition of tumor growth[13] |
Mechanism of Action and Signaling Pathways
Pan-HDAC inhibitors exert their anti-cancer effects through a multi-faceted mechanism. By broadly inhibiting Class I and II HDACs, they induce hyperacetylation of histone proteins, leading to a more relaxed chromatin state. This facilitates the transcription of tumor suppressor genes, such as CDKN1A (encoding p21), which promotes cell cycle arrest.[14][15] Concurrently, hyperacetylation of non-histone proteins, including transcription factors and chaperones, disrupts oncogenic signaling pathways and can trigger apoptosis.[2]
In contrast, this compound's mechanism is more targeted. As a selective inhibitor of HDAC11, its effects are mediated through the specific functions of this Class IV HDAC. For instance, HDAC11 has been shown to regulate the acetylation and function of the transcription factor Foxp3. By inhibiting HDAC11, this compound can reverse this effect, which may have implications for immune modulation and cancer therapy.[5]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate comparison of drug candidates. Below are protocols for key experiments used in the characterization of HDAC inhibitors.
1. In Vitro HDAC Activity Assay (Fluorometric)
This protocol describes a general method to determine the IC₅₀ of an inhibitor against a specific recombinant HDAC enzyme.
-
Objective: To measure the dose-dependent inhibition of a purified HDAC enzyme by a test compound.
-
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC11).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (e.g., Trypsin in buffer with Trichostatin A to stop the HDAC reaction).
-
Test inhibitor (this compound, etc.) serially diluted in DMSO.
-
96-well black microplate.
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO, then dilute further in Assay Buffer.
-
To each well of the microplate, add 50 µL of the diluted inhibitor. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 50 µL of diluted HDAC enzyme to all wells except the "no enzyme" controls.
-
Incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of Developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Incubate at room temperature for 20 minutes.
-
Read the fluorescence on the plate reader.
-
Subtract background fluorescence, normalize data to the vehicle control, and plot the percent inhibition versus inhibitor concentration. Calculate the IC₅₀ value using non-linear regression analysis.
-
2. Cell Viability Assay (e.g., CCK-8/MTT)
This protocol measures the cytotoxic effect of an inhibitor on a cancer cell line.
-
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC₅₀).
-
Materials:
-
Cancer cell line (e.g., MM1.S).
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test inhibitor serially diluted in culture medium.
-
96-well clear cell culture plate.
-
CCK-8 or MTT reagent.
-
Microplate reader (absorbance at 450 nm for CCK-8 or 570 nm for MTT).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add 100 µL of medium containing serial dilutions of the test inhibitor. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of CCK-8 reagent (or 20 µL of MTT solution) to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
Read the absorbance on a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of inhibitor concentration.
-
3. Western Blot for Protein Acetylation
This protocol allows for the visualization of changes in the acetylation status of target proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (ab285394) | Abcam [abcam.com]
- 6. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Study of the antilymphoma activity of pracinostat reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of abexinostat, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The oral HDAC inhibitor pracinostat (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 15. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for HDAC11 Inhibition in Research
For researchers investigating the nuanced roles of Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, selecting the appropriate inhibitory tool is critical. Elevenostat (also known as JB3-22) has been a notable selective inhibitor in this field. However, a growing landscape of alternative small molecules offers a range of potencies and selectivities that may be better suited for specific experimental contexts. This guide provides a detailed comparison of this compound and its key alternatives, supported by available experimental data, to aid researchers in making an informed decision for their studies.
Performance Comparison of HDAC11 Inhibitors
The inhibitory potency of small molecules against HDAC11 is a key determinant in their selection. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the reported IC50 values for this compound and its primary alternatives. It is important to note that these values are often determined using different assay methodologies and substrates, which can influence the results. Therefore, direct comparisons should be made with caution.
| Compound | HDAC11 IC50 | Other HDAC Isoform IC50s | Assay Substrate/Method | Reference(s) |
| This compound (JB3-22) | 0.235 µM | - | Not specified | [Source for this compound IC50] |
| 17.7 µM | - | 2-aminobenzoylated 11-aminoundecanoic acid peptide | [Source for this compound re-evaluation] | |
| FT895 | 3 nM | >5 µM for HDAC1-10 | Trifluoroacetyl lysine compound | [Source for FT895 3nM IC50] |
| 0.74 µM | HDAC4: 25 µM, HDAC8: 9.2 µM | Myristoyl-H3K9 peptide (HPLC assay) | [1] | |
| SIS17 | 0.83 µM | >100 µM for HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, SIRT6 | Myristoyl-H3K9 peptide (HPLC assay) | [1] |
| 0.27 µM | - | Myristoyl-SHMT2 peptide | [1] | |
| HDAC11-IN-3 | 4.1 nM | - | Not specified | [Source for HDAC11-IN-3 IC50] |
Key Alternatives to this compound
FT895: This compound has been reported as a highly potent and selective HDAC11 inhibitor, with a reported IC50 in the low nanomolar range. [Source for FT895 3nM IC50] However, a separate study using a more physiologically relevant myristoylated peptide substrate reported a lower potency (IC50 = 0.74 µM) and some off-target activity against HDAC4 and HDAC8 at higher concentrations.[1] FT895 has been utilized in cellular and in vivo studies, demonstrating effects on myeloproliferative neoplasms and antifungal immunity. [Source for FT895 applications]
SIS17: Recognized for its high selectivity, SIS17 shows minimal inhibition of other HDAC isoforms, even at high concentrations.[1] Its potency against HDAC11 is in the sub-micromolar range and it has been shown to effectively inhibit the demyristoylation of a known cellular HDAC11 substrate, serine hydroxymethyltransferase 2 (SHMT2), demonstrating its cell permeability and target engagement.[1]
HDAC11-IN-3: A potent inhibitor with a reported IC50 in the low nanomolar range, HDAC11-IN-3 has demonstrated significant anti-leukemic activity by inducing apoptosis in acute myeloid leukemia (AML) cell lines. [Source for HDAC11-IN-3 IC50]
Signaling Pathways and Experimental Workflows
To visualize the biological context of HDAC11 inhibition and the methodologies used to assess it, the following diagrams are provided.
Caption: Key signaling pathways modulated by HDAC11 activity.
Caption: Generalized workflows for biochemical and cellular HDAC11 inhibition assays.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of findings. Below are representative methodologies for key experiments cited in the evaluation of HDAC11 inhibitors.
Biochemical HDAC11 Inhibition Assay (HPLC-based)
This protocol is adapted from a method used to evaluate the potency of SIS17 and FT895.[1]
-
Reagents and Materials:
-
Recombinant human HDAC11 enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Myristoyl-H3K9 peptide substrate
-
Test compounds (this compound, FT895, SIS17) dissolved in DMSO
-
Stop Solution: 1% Trifluoroacetic acid (TFA) in water
-
HPLC system with a C18 column
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a microplate, add 10 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Add 20 µL of HDAC11 enzyme (final concentration ~20 nM) to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the myristoyl-H3K9 peptide substrate (final concentration ~15 µM).
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Analyze the samples by HPLC to separate the acylated and deacetylated peptide fragments.
-
Quantify the peak areas corresponding to the substrate and product.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Cellular Target Engagement Assay (NanoBRET™)
This protocol provides a general framework for assessing the intracellular binding of an inhibitor to HDAC11.
-
Reagents and Materials:
-
HEK293T cells
-
HDAC11-NanoLuc® fusion vector and control vector
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer and Nano-Glo® Substrate
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Cell Transfection:
-
Plate HEK293T cells in a 6-well plate and grow to ~70-90% confluency.
-
Transfect the cells with the HDAC11-NanoLuc® fusion vector or a control vector according to the manufacturer's protocol.
-
Incubate for 24-48 hours post-transfection.
-
-
Assay:
-
Harvest and resuspend the transfected cells in Opti-MEM™.
-
Add the NanoBRET™ Tracer to the cell suspension at the recommended concentration and incubate.
-
Dispense the cell-tracer mix into a white 96-well assay plate.
-
Add the test compounds at various concentrations to the wells.
-
Add the Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with filters to measure donor emission (460 nm) and acceptor emission (618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the compound concentration.
-
Determine the intracellular IC50 value from the resulting dose-response curve.
-
-
Conclusion
While this compound remains a valuable tool for HDAC11 research, several compelling alternatives now exist. FT895 and HDAC11-IN-3 offer high potency, though selectivity, particularly for FT895, should be carefully considered and validated in the experimental system of choice. SIS17 stands out for its exceptional selectivity, making it an excellent choice for studies aiming to dissect the specific functions of HDAC11 without confounding off-target effects. The choice of inhibitor will ultimately depend on the specific research question, the required potency, and the importance of isoform selectivity. Researchers are encouraged to carefully review the available data and, where possible, perform their own validation experiments to ensure the chosen inhibitor is the most appropriate tool for their studies.
References
Re-evaluating Elevenostat's Potency: A Substrate-Dependent Reality
A critical analysis of Elevenostat's IC50 reveals a significant dependence on the substrate used in enzymatic assays. While often cited with a potent IC50 in the nanomolar range, emerging evidence suggests this value may be misleading when considering the enzyme's primary biological substrates. This guide provides a comparative analysis of this compound's inhibitory activity against different substrates and offers detailed experimental protocols for re-evaluation.
The Shifting Potency of this compound: A Tale of Two Substrates
This compound is a well-established selective inhibitor of Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. Initial studies reported a promising IC50 value of approximately 0.235 µM.[1][2][3] However, this potency was largely determined using assays with acetylated substrates. More recent investigations into the substrate specificity of HDAC11 have revealed its preference for removing longer chain fatty-acyl groups from lysine residues, a function distinct from the deacetylation activity of other HDACs.[4]
This discovery prompted a re-evaluation of this compound's inhibitory capacity using fatty-acylated substrates, which are considered more physiologically relevant for HDAC11. The results of these studies have been striking, indicating that this compound exhibits significantly limited potency against these substrates compared to its effect on acetylated peptides.[4] This highlights the critical importance of substrate selection in accurately determining the efficacy of HDAC11 inhibitors.
Comparative IC50 Values of HDAC11 Inhibitors
The following table summarizes the IC50 values of this compound and other HDAC11 inhibitors against various substrates, illustrating the impact of substrate choice on perceived potency.
| Inhibitor | Substrate Type | Substrate Sequence/Name | IC50 (µM) | Reference(s) |
| This compound | Acetylated Peptide | Not explicitly stated in all sources, but implied to be a standard acetylated substrate | 0.235 | [1][2][3] |
| This compound | Fatty-Acylated Peptide | Internally quenched TNFα-derived peptide with 2-aminobenzoylated 11-aminoundecanoic acid | "Limited potency" | [4] |
| SIS17 | Myristoylated Peptide | myristoyl-SHMT2 peptide | 0.27 | [5] |
| SIS17 | Myristoylated Peptide | myristoyl-H3K9 peptide | 0.83 | [5][6] |
| FT895 | Trifluoroacetylated Lysine | Not a physiological substrate | 0.003 | [5] |
| FT895 | Myristoylated Peptide | myristoyl-H3K9 peptide | 0.74 | [5] |
Experimental Protocols for IC50 Re-evaluation
To facilitate the accurate assessment of this compound and other HDAC11 inhibitors, two detailed experimental protocols for determining IC50 values with different substrate types are provided below.
Protocol 1: Continuous Fluorogenic Assay with a Fatty-Acylated Peptide
This protocol is adapted from a method developed for the continuous monitoring of HDAC11 activity using a specifically designed fatty-acylated substrate.[4]
Materials:
-
Recombinant human HDAC11
-
Fatty-acylated, internally quenched peptide substrate (e.g., derived from TNFα with a fluorescent reporter and quencher)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
This compound and other inhibitors of interest
-
384-well, black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound and other inhibitors in Assay Buffer.
-
In a 384-well plate, add 5 µL of the inhibitor dilutions to each well. Include a no-inhibitor control (vehicle) and a no-enzyme control (background).
-
Add 10 µL of the fatty-acylated peptide substrate to each well. The final concentration should be at or near the Km value for the substrate.
-
Add 5 µL of recombinant HDAC11 enzyme to each well to initiate the reaction. The final enzyme concentration should be in the linear range of the assay.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time (kinetic read).
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: HPLC-Based Assay with a Myristoylated Peptide
This protocol is suitable for use with myristoylated peptide substrates, such as those derived from histone H3 or SHMT2.[5]
Materials:
-
Recombinant human HDAC11
-
Myristoylated peptide substrate (e.g., myristoyl-H3K9)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
This compound and other inhibitors of interest
-
Reaction termination solution (e.g., 10% trifluoroacetic acid)
-
HPLC system with a C18 column
Procedure:
-
Prepare a serial dilution of this compound and other inhibitors in Assay Buffer.
-
In microcentrifuge tubes, pre-incubate the HDAC11 enzyme with the inhibitor dilutions for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the myristoylated peptide substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the termination solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate the acylated and deacetylated peptide products.
-
Quantify the peak areas corresponding to the substrate and product.
-
Calculate the percentage of substrate conversion for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Context
To further clarify the experimental process and the biological relevance of HDAC11, the following diagrams are provided.
Caption: Experimental workflow for IC50 determination of HDAC11 inhibitors.
Caption: Simplified signaling context of HDAC11 and its inhibition by this compound.
References
A Comparative Guide to the In Vivo Efficacy of Elevenostat and Other HDAC11 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Elevenostat, a selective HDAC11 inhibitor, with other notable inhibitors of this enzyme. The information presented is curated from preclinical studies to assist researchers in making informed decisions for their drug development programs.
Introduction to HDAC11 Inhibition
Histone deacetylase 11 (HDAC11) is the sole member of the class IV HDAC family and has emerged as a promising therapeutic target in oncology and immunology. Its unique substrate specificity and biological functions differentiate it from other HDACs. Selective inhibition of HDAC11 is a key strategy to minimize off-target effects and improve the therapeutic index of HDAC-targeted therapies. This compound is a selective HDAC11 inhibitor that has demonstrated significant anti-tumor effects in preclinical models. This guide compares its in vivo performance against other HDAC11 inhibitors, including FT895, Quisinostat, and Romidepsin.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound and other selected HDAC11 inhibitors from various preclinical studies.
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Readouts | Reference |
| This compound | 5TGM1/C57BL/KaLwRij mouse | Multiple Myeloma | 1 mg/kg and 10 mg/kg, i.p., once daily for the first 10 days, then every other day | Significantly prolonged survival; Effectively inhibited tumor growth; Decreased serum IgG2b levels.[1] | [1][2][3] |
| FT895 | Xenograft mouse model | Malignant Peripheral Nerve Sheath Tumor (MPNST) | Not specified in combination with cordycepin | Reduced tumor size when combined with cordycepin. | |
| Quisinostat | Xenograft mouse models | Glioblastoma, Rhabdomyosarcoma, Small Cell Carcinoma of the Ovary, Hypercalcemic Type (SCCOHT), Hepatocellular Carcinoma | 5 mg/kg (solid tumors) or 2.5 mg/kg (ALL), i.p., daily for 21 days; 10 mg/kg or 20 mg/kg in SCCOHT model | Retarded tumor growth in the majority of solid tumor xenografts; Induced objective responses in some ALL xenografts.[4] In combination with radiation, significantly extended survival in a glioblastoma model.[5][6][7] Suppressed tumor growth in SCCOHT and HCCLM3 xenograft models.[8][9] | [4][5][6][7][8][9] |
| Romidepsin | Xenograft mouse models | Dedifferentiated Liposarcoma (DDLPS), Neuroblastoma, Bladder Cancer, Non-small Cell Lung Cancer, Colon Cancer | Twice weekly i.p. injections in DDLPS model; Dose-dependent inhibition in neuroblastoma model; 4 mg/kg single injection in bladder cancer model; 1.2 mg/kg three times at 4-day intervals in NSCLC model | Significantly delayed tumor growth and reduced tumor weight in DDLPS xenografts.[10] Inhibited growth of subcutaneous neuroblastoma xenografts.[11] Showed significant tumor growth inhibition in combination with radiation in bladder cancer.[12] Inhibited xenograft growth in combination with erlotinib in NSCLC.[13] Inhibited colon cancer growth.[14] | [10][11][12][13][14] |
Signaling Pathway of HDAC11 in Multiple Myeloma
HDAC11 plays a crucial role in the survival and proliferation of multiple myeloma cells. A key mechanism involves the deacetylation of the transcription factor IRF4. Inhibition of HDAC11 by agents like this compound leads to hyperacetylation of IRF4, which impairs its function and ultimately induces apoptosis in myeloma cells.
Caption: HDAC11 deacetylates IRF4, promoting myeloma cell survival. This compound inhibits HDAC11, leading to IRF4 hyperacetylation and apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the in vivo studies cited in this guide.
This compound in Multiple Myeloma Xenograft Model
-
Animal Model: 5TGM1/C57BL/KaLwRij mice, a model for multiple myeloma.[1]
-
Cell Inoculation: Not explicitly detailed in the provided search results.
-
Treatment: Mice were treated with this compound at 1 mg/kg or 10 mg/kg via intraperitoneal (i.p.) injection. The dosing schedule was once daily for the first 10 days, followed by every other day until the study endpoint.[1]
-
Efficacy Evaluation: Tumor growth was monitored, and survival was recorded. Serum levels of IgG2b were also measured as a biomarker of tumor burden.[1]
Quisinostat in Solid Tumor Xenograft Models
-
Animal Models: Athymic nude mice bearing various solid tumor xenografts, including glioblastoma and rhabdomyosarcoma.[4]
-
Cell Inoculation: Specific cell lines for each cancer type were implanted subcutaneously.
-
Treatment: For solid tumors, Quisinostat was administered at 5 mg/kg i.p. daily for 21 days. For acute lymphoblastic leukemia (ALL) models, the dose was 2.5 mg/kg.[4] In a glioblastoma model, Quisinostat was given at 10 mg/kg on a Monday, Wednesday, Friday schedule, with or without local radiation (2 Gy fractions for a total of 6 Gy).[5][6]
-
Efficacy Evaluation: Tumor volumes were measured regularly, and event-free survival (EFS) was determined.[4] In the glioblastoma study, overall survival was the primary endpoint.[5][6]
Romidepsin in Dedifferentiated Liposarcoma (DDLPS) Xenograft Model
-
Animal Model: Mice with bilateral flank injections of the LPS863 DDLPS cell line.[10]
-
Cell Inoculation: LPS863 cells were injected into the flanks of the mice.
-
Treatment: Once tumors were palpable, mice received either vehicle control or Romidepsin via i.p. injection twice weekly.[10]
-
Efficacy Evaluation: Tumor growth was measured throughout the study. At the endpoint (Day 22), tumors were excised, weighed, and analyzed for MDM2 expression by qRT-PCR.[10]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an HDAC11 inhibitor in a xenograft mouse model.
Caption: A typical workflow for in vivo efficacy testing of HDAC11 inhibitors in xenograft models.
Conclusion
This compound demonstrates robust in vivo anti-tumor efficacy, particularly in multiple myeloma models, by targeting the HDAC11-IRF4 axis. Comparative analysis with other HDAC11 inhibitors like FT895, Quisinostat, and Romidepsin reveals that while all show promise in preclinical settings, their efficacy can be context-dependent, varying with the cancer type and in some cases benefiting from combination therapies. The data presented in this guide, including quantitative efficacy readouts and experimental methodologies, provides a valuable resource for researchers working on the development of novel cancer therapeutics targeting HDAC11. Further head-to-head in vivo comparison studies would be beneficial to more definitively establish the relative potency and therapeutic potential of these promising inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Quisinostat is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Quisinostat is a brain-penetrant radiosensitizer in glioblastoma [insight.jci.org]
- 8. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Histone Deacetylase Inhibitor Romidepsin Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase Inhibitor Romidepsin Enhances Anti-Tumor Effect of Erlotinib in Non-small Cell Lung Cancer (NSCLC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Romidepsin (FK228) regulates the expression of the immune checkpoint ligand PD-L1 and suppresses cellular immune functions in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
does Elevenostat have superior selectivity compared to romidepsin for HDAC11?
For Immediate Release
[City, State] – November 7, 2025 – A comprehensive analysis of available in vitro data indicates that Elevenostat exhibits significantly higher selectivity for histone deacetylase 11 (HDAC11) compared to the pan-HDAC inhibitor, romidepsin. This finding is critical for researchers in oncology, neurology, and inflammatory diseases who are developing targeted therapies with minimized off-target effects.
The superior selectivity of this compound for HDAC11 suggests a more favorable therapeutic window for indications where HDAC11 is the primary target. By avoiding potent inhibition of other HDAC isoforms, particularly class I HDACs, this compound may offer a reduced side-effect profile compared to broader-spectrum inhibitors like romidepsin.
Comparative Inhibitor Profile
To provide a clear comparison based on currently available data, the following table summarizes the IC50 values of this compound and romidepsin against various HDAC isoforms. It is important to note that these values are compiled from different studies and may have been determined using varied experimental conditions.
| HDAC Isoform | This compound IC50 (µM) | Romidepsin IC50 (µM) | Data Source(s) |
| HDAC1 | Not Reported | 0.036 | [2][3] |
| HDAC2 | Not Reported | 0.047 | [2][3] |
| HDAC4 | Not Reported | 0.510 | [2] |
| HDAC6 | Not Reported | 1.4 | [2] |
| HDAC11 | 0.235 | Potency reported in nM range, specific IC50 not consistently available | [1] |
Understanding the Significance of HDAC11 Selectivity
HDAC11 is the sole member of the class IV histone deacetylases and has been implicated in the regulation of the immune system, cancer progression, and neurological functions. The development of highly selective HDAC11 inhibitors is a key objective for elucidating its specific biological roles and for creating targeted therapies with improved safety profiles. The focused action of this compound on HDAC11, as suggested by the available data, makes it a valuable tool for such research and a promising candidate for further drug development.
Experimental Methodologies for Assessing HDAC Inhibition
The determination of inhibitor potency and selectivity against HDAC isoforms is typically conducted using in vitro enzymatic assays. A common and robust method is the fluorometric assay, which provides a sensitive and high-throughput means of measuring HDAC activity.
Detailed Protocol: In Vitro Fluorometric Histone Deacetylase (HDAC) Activity Assay
This protocol outlines a standard procedure for determining the IC50 values of inhibitors against specific HDAC isoforms.
1. Materials and Reagents:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC4, HDAC6, HDAC11, etc.)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Inhibitor compounds (this compound, romidepsin) dissolved in DMSO
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (containing a protease, e.g., trypsin)
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the inhibitor compounds (this compound and romidepsin) and the control inhibitor (TSA) in DMSO. Further dilute these in HDAC assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Dilute the recombinant HDAC enzymes to the working concentration in cold HDAC assay buffer.
-
Prepare the fluorogenic substrate solution in HDAC assay buffer.
-
Prepare the developer solution according to the manufacturer's instructions.
-
-
Enzyme Reaction:
-
To the wells of a 96-well black microplate, add the following in order:
-
HDAC assay buffer.
-
Diluted inhibitor solution or DMSO for the control wells.
-
Diluted HDAC enzyme solution.
-
-
Incubate the plate at 37°C for a short pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at room temperature for a specified time (e.g., 15-20 minutes) to allow for complete development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Path to Selective Inhibition
The following diagrams illustrate the conceptual signaling pathway of HDAC inhibition and the experimental workflow for determining inhibitor selectivity.
Figure 1. Conceptual signaling pathway of HDAC inhibition.
Figure 2. Experimental workflow for determining HDAC inhibitor selectivity.
References
A Preclinical Comparative Guide to Elevenostat and Other HDAC Inhibitors for Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Elevenostat, a selective Histone Deacetylase 11 (HDAC11) inhibitor, with other relevant HDAC inhibitors in preclinical models of multiple myeloma. The data presented is compiled from publicly available experimental findings to assist researchers in evaluating its potential as a therapeutic agent.
Executive Summary
This compound has demonstrated promising anti-myeloma activity in preclinical studies. It selectively inhibits HDAC11, leading to the induction of apoptosis in multiple myeloma cells and the suppression of tumor growth in vivo.[1] Its mechanism of action involves the hyperacetylation of Interferon Regulatory Factor 4 (IRF4), a key transcription factor in plasma cell biology, which impairs its nuclear localization and transcriptional activity. This guide compares the preclinical efficacy of this compound with other selective and pan-HDAC inhibitors, providing available data on their respective activities.
Data Presentation
In Vitro Efficacy of HDAC Inhibitors Against Multiple Myeloma
| Compound | Target | IC50 (HDAC11) | Cell Line | Assay | Results |
| This compound | HDAC11 | 0.235 µM[1] | MM1.S | Cytotoxicity (CCK-8) | IC50: 0.803 - 3.410 µM (in various MM cell lines)[1] |
| MM1.S | Apoptosis (Caspase-3 Activation) | ~31.4% activation at 750 nM[1] | |||
| Purinostat mesylate | HDAC I/IIb | - | 8 MM cell lines | Anti-proliferative | IC50s < 5 nM[2] |
| Panobinostat | Pan-HDAC | - | MOLT-4, Reh | Anti-proliferative | IC50s: 5 - 20 nM |
| NSCLC cell lines | Anti-proliferative | IC50s: 5 - 100 nM |
In Vivo Efficacy of HDAC Inhibitors in Murine Models of Multiple Myeloma
| Compound | Model | Dosing | Key Findings |
| This compound | 5TGM1 Mouse Model | 1-10 mg/kg, i.p. | Effectively inhibited tumor growth, decreased serum IgG2b, and significantly prolonged survival.[1] |
| Purinostat mesylate | MM1S Xenograft | 5 mg/kg | 64.39% tumor inhibition.[2] |
| MM1S Xenograft | 10 mg/kg | 71.76% tumor inhibition.[2] | |
| Panobinostat | MM1S Xenograft | 10 mg/kg | 49.37% tumor inhibition.[2] |
| Disseminated MM Model | 5, 10, 20 mg/kg, i.p. | Decreased tumor burden and reduced bone density loss. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Multiple Myeloma
Caption: Proposed mechanism of this compound-induced apoptosis in multiple myeloma cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for assessing the in vivo efficacy of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the HDAC inhibitor (e.g., this compound) or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caspase-3 Activation Assay (Flow Cytometry)
-
Cell Treatment: Treat multiple myeloma cells with the desired concentration of the HDAC inhibitor or vehicle control for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes on ice, followed by permeabilization with a permeabilization buffer (e.g., 90% methanol) for 30 minutes on ice.
-
Staining: Wash the cells and resuspend them in a staining buffer containing an anti-active caspase-3 antibody conjugated to a fluorophore (e.g., FITC or PE). Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibody.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells positive for active caspase-3.
In Vivo Murine Myeloma Model (5TGM1)
-
Cell Culture: Culture 5TGM1 multiple myeloma cells in appropriate media. For in vivo imaging, cells expressing a reporter gene like luciferase are used.
-
Animal Inoculation: Intravenously inject 1 x 10^6 5TGM1 cells into 6-8 week old C57BL/KaLwRij mice.
-
Tumor Engraftment and Monitoring: Monitor tumor engraftment and progression by measuring serum levels of M-protein (IgG2b) and/or through bioluminescent imaging (for luciferase-expressing cells).
-
Drug Administration: Once the tumor is established (e.g., detectable M-protein or bioluminescent signal), randomize the mice into treatment and control groups. Administer this compound (e.g., 1-10 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule (e.g., daily for 10 days, then every other day).
-
Efficacy Assessment:
-
Tumor Burden: Monitor tumor burden throughout the study using bioluminescent imaging and/or serum M-protein levels.
-
Survival: Record the survival of the mice in each group.
-
Toxicity: Monitor for any signs of toxicity, such as weight loss or changes in behavior.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, flow cytometry of bone marrow).
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effect on tumor growth and survival.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for Elevenostat
For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of investigational compounds like Elevenostat is paramount. This document provides a comprehensive guide to the proper disposal procedures for this compound, grounded in established safety protocols for hazardous chemical waste and investigational drugs.
This compound: Key Chemical and Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a selective HDAC11 inhibitor and a hydroxamic acid derivative informs the necessary safety and disposal precautions.[1] The following table summarizes key data for this compound.
| Property | Data |
| Chemical Name | This compound (JB3-22) |
| CAS Number | 1454902-97-6 |
| Molecular Formula | C₁₆H₁₇N₃O₄ |
| Molecular Weight | 315.32 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Known Biological Action | Selective HDAC11 inhibitor; induces apoptosis in multiple myeloma cells.[1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
Experimental Protocols: Proper Disposal of this compound
As an investigational drug, this compound waste must be managed as hazardous chemical waste. The following step-by-step procedure should be followed to ensure its safe disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused or expired powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions in DMSO or other solvents, in a separate, designated, and leak-proof hazardous waste container.
-
The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[2]
-
3. Waste Container Labeling:
-
Properly label all hazardous waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific solvent(s) used (e.g., "DMSO")
-
The approximate concentration of this compound
-
The date the waste was first added to the container
-
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Keep containers sealed except when adding waste.
5. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Elevenostat
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Elevenostat (also known as JB3-22), a selective HDAC11 inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Immediate Precautions
This compound is a potent bioactive small molecule intended for research use only.[1][2] As a selective Histone Deacetylase (HDAC) inhibitor, it is designed to induce cellular processes such as apoptosis, particularly in cancer cells.[2][3] Due to its mechanism of action, it should be handled as a potentially hazardous compound. The primary routes of occupational exposure are inhalation of the solid powder, and skin or eye contact with the solid or dissolved form. The solvent, Dimethyl Sulfoxide (DMSO), is readily absorbed through the skin and can carry dissolved chemicals into the body.
Personal Protective Equipment (PPE)
All personnel must wear the following minimum PPE when handling this compound powder or solutions.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact. Double-gloving is required when handling potent compounds. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes of the DMSO solution. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation. |
Step-by-Step Handling and Experimental Protocol
This protocol outlines the essential steps for safely preparing and using this compound in a laboratory setting.
Preparation of Stock Solution
-
Preparation : All work with solid this compound must be conducted in a certified chemical fume hood or a similar ventilated enclosure.
-
Weighing : Use a dedicated and calibrated microbalance within the fume hood. Handle the vial with care, as small volumes of the solid may be entrapped in the cap.[1] Briefly centrifuge the vial before opening to collect all powder at the bottom.
-
Dissolution : this compound is soluble in DMSO.[1][4] Slowly add the required volume of DMSO to the vial to achieve the desired stock concentration. To aid dissolution, the solution can be gently heated to 37°C and sonicated.
-
Storage : Store the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3] Protect from light and air.[1]
Use in Cell-Based Assays
-
Dilution : Prepare working dilutions from the stock solution in appropriate cell culture media.
-
Cell Treatment : Add the diluted this compound solution to your cell cultures.
-
Incubation : Incubate the treated cells for the desired experimental duration.
-
Post-Treatment : Handle all treated cells, media, and labware as potentially hazardous waste.
Spill and Exposure Management
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large, alert laboratory personnel and the safety officer.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
In Case of Personal Exposure:
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with water from an emergency eyewash station for at least 15 minutes.
-
Inhalation : Move to fresh air immediately.
-
Seek medical attention for any exposure.
Disposal Plan
All materials contaminated with this compound are considered hazardous chemical waste.
-
Solid Waste : This includes contaminated gloves, pipette tips, vials, and absorbent materials. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound and DMSO must be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Disposal Method : All this compound waste, including DMSO solutions, should be disposed of through your institution's hazardous waste program, typically via chemical incineration.[5]
Quantitative Data and Properties
| Property | Value | Source |
| Chemical Name | This compound (JB3-22) | [1][4] |
| Molecular Formula | C₁₆H₁₇N₃O₄ | [4] |
| Molecular Weight | 315.32 g/mol | [4] |
| Appearance | White solid | [1] |
| Solubility | Soluble in DMSO | [1][4] |
| IC₅₀ | 0.235 µM for HDAC11 | [2][3] |
| Storage (Solid) | -20°C, protect from air and light | [1] |
| Storage (in DMSO) | -20°C (1 month), -80°C (6 months) | [3] |
| Occupational Exposure Limit | Not established. Handle as a potent compound with appropriate engineering controls. | N/A |
Visualizations
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Postulated HDAC11 Signaling Pathway Inhibition
Caption: this compound inhibits HDAC11, leading to changes in gene transcription.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
